Monomethyl auristatin E intermediate-1
Description
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Properties
IUPAC Name |
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11+,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXGCIIOQALIMZ-LWEGJDAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Monomethyl auristatin E (MMAE) intermediate-1. MMAE is a potent antimitotic agent and a critical payload component of antibody-drug conjugates (ADCs). A thorough understanding of its synthetic intermediates is crucial for the efficient and controlled manufacturing of MMAE-based therapeutics.
Monomethyl auristatin E intermediate-1, identified as (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, is a key building block in the total synthesis of MMAE.[1][2][3][4][5] This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and illustrates its role in the broader MMAE synthesis pathway.
Core Chemical Properties
MMAE intermediate-1 is the hydrochloride salt of a tert-butyl protected amino acid derivative.[1][4][5] The presence of multiple stereocenters necessitates precise stereochemical control during its synthesis.
| Property | Value | Source |
| Chemical Name | (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride | [4][5] |
| CAS Number | 120205-48-3 | [1][2][3] |
| Molecular Formula | C14H30ClNO3 | [1][2][3] |
| Molecular Weight | 295.85 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3] |
| Storage Conditions | 4°C, stored under nitrogen, away from moisture | [3] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
This protocol describes the deprotection of the carbobenzyloxy (Cbz) group from the precursor to yield the desired hydrochloride salt of the amine.[5]
-
Materials:
-
(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate
-
Methanol
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Dissolve (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (1 equivalent) in methanol.
-
Add concentrated hydrochloric acid (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the completion of the Cbz deprotection.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product.
-
The resulting (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride can be further purified by recrystallization or chromatography if necessary.
-
Characterization by ¹H NMR Spectroscopy
The structure of the synthesized intermediate can be confirmed by ¹H NMR spectroscopy.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Procedure:
-
Dissolve a small sample of the product in deuterated chloroform (B151607) (CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
The characteristic peaks should be consistent with the expected structure.[5]
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of MMAE intermediate-1 is critical for its use in the subsequent steps of MMAE synthesis. Reverse-phase HPLC (RP-HPLC) is a standard method for purity assessment.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at an appropriate wavelength.
-
Sample Preparation: Dissolve the intermediate in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.
-
Procedure:
-
Inject the sample onto the HPLC column.
-
Run the gradient elution.
-
Monitor the chromatogram for the main peak corresponding to the product and any impurity peaks.
-
Calculate the purity based on the relative peak areas.
-
Visualizations
Synthesis Pathway of Monomethyl Auristatin E (MMAE)
The following diagram illustrates the position of intermediate-1 in the overall convergent synthesis of MMAE. The synthesis involves the preparation of key fragments which are then coupled to form the final pentapeptide-like structure.[6]
Caption: Role of Intermediate-1 in the convergent synthesis of MMAE.
Experimental Workflow for Characterization
This diagram outlines the logical flow of experiments to verify the identity and purity of the synthesized MMAE intermediate-1.
Caption: Workflow for the characterization of MMAE Intermediate-1.
Signaling Pathway of MMAE in Cancer Cells
While intermediate-1 itself is not biologically active, it is a crucial precursor to the cytotoxic payload MMAE. The following diagram illustrates the mechanism of action of MMAE once it is released from an antibody-drug conjugate within a target cancer cell. MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of MMAE in targeted cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. chemscene.com [chemscene.com]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(MethylaMino)heptanoate hydroc hloride | 120205-48-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of Monomethyl Auristatin E Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis pathway for Monomethyl auristatin E (MMAE) intermediate-1, chemically known as tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS 120205-48-3). This crucial building block is a derivative of the non-proteinogenic amino acid dolaisoleucine and plays a pivotal role in the total synthesis of the potent anti-cancer agent MMAE, the cytotoxic payload in several antibody-drug conjugates (ADCs).
Introduction
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent.[1] The complex molecular architecture of MMAE necessitates a convergent synthetic strategy, relying on the preparation of key chiral intermediates. MMAE intermediate-1 represents the tert-butyl ester protected form of the dolaisoleucine (Dil) unit, a unique β-methoxy-γ-amino acid that is central to the pentapeptide structure of MMAE.[2] The synthesis of this intermediate with precise stereochemical control is a critical challenge in the overall production of MMAE.
Synthesis Pathway Overview
The synthesis of Monomethyl auristatin E intermediate-1 is a multi-step process that begins with the stereoselective construction of the dolaisoleucine backbone, followed by functional group manipulations including esterification, N-methylation, and protection/deprotection steps. The overall pathway can be conceptualized as the synthesis of a protected dolaisoleucine precursor followed by its conversion to the target intermediate.
A plausible and literature-supported synthetic route involves the following key transformations:
-
Stereoselective Aldol (B89426) Condensation: Creation of the core carbon skeleton with the desired stereochemistry.
-
Functional Group Transformations: Introduction of the methoxy (B1213986) group and conversion of a chiral auxiliary.
-
Esterification: Formation of the tert-butyl ester.
-
N-Methylation and Protection: Introduction of the N-methyl group followed by protection with a benzyloxycarbonyl (Cbz) group.
-
Final Deprotection: Removal of the Cbz group to yield the hydrochloride salt of the target intermediate.
Experimental Protocols
Step 1: Synthesis of N-Benzyloxycarbonyl-Dolaisoleucine (Cbz-Dil)
The stereoselective synthesis of the dolaisoleucine backbone is a critical step. One established method utilizes an asymmetric aldol reaction.[3]
-
Materials: N-Cbz-L-isoleucinal, chiral α-(methylsulfanyl)acetyloxazolidinone, dibutylboron triflate, diisopropylethylamine (DIPEA), dichloromethane (B109758) (DCM).
-
Protocol:
-
A solution of the chiral α-(methylsulfanyl)acetyloxazolidinone in anhydrous DCM is cooled to -78 °C.
-
Dibutylboron triflate is added dropwise, followed by the addition of DIPEA. The mixture is stirred for 30 minutes.
-
A solution of N-Cbz-L-isoleucinal in DCM is then added slowly to the reaction mixture.
-
The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a phosphate (B84403) buffer and warmed to room temperature. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting aldol adduct is then subjected to reductive desulfurization (e.g., using Raney nickel) and O-methylation (e.g., using methyl iodide and a base like sodium hydride) to yield N-Cbz-dolaisoleucine after cleavage of the chiral auxiliary.
-
Purification is typically achieved through column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate
This step involves the esterification of the carboxylic acid, followed by N-methylation.
-
Materials: N-Cbz-dolaisoleucine, tert-butanol, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (B95107) (THF).
-
Protocol:
-
Esterification: To a solution of N-Cbz-dolaisoleucine in anhydrous THF, DCC and a catalytic amount of DMAP are added at 0 °C. tert-Butanol is then added, and the reaction mixture is stirred at room temperature overnight. The dicyclohexylurea byproduct is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography to yield the tert-butyl ester.
-
N-Methylation: The N-Cbz-dolaisoleucine tert-butyl ester is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride is added portion-wise, followed by the dropwise addition of methyl iodide. The reaction is stirred at room temperature until completion. The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 3: Synthesis of tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (MMAE Intermediate-1)
The final step is the deprotection of the Cbz group to afford the hydrochloride salt of the desired intermediate.
-
Materials: tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, methanol (B129727) (MeOH), concentrated hydrochloric acid (HCl), palladium on carbon (10% Pd/C).
-
Protocol:
-
The Cbz-protected precursor is dissolved in methanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
Concentrated hydrochloric acid (1.1 equivalents) is then added.
-
The mixture is subjected to hydrogenation, typically by bubbling hydrogen gas through the solution or using a Parr hydrogenator, at room temperature and atmospheric pressure.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or precipitation to afford tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride as a solid.
-
Quantitative Data Summary
The following table summarizes typical yields and purity data for the key steps in the synthesis of MMAE intermediate-1, based on literature precedents for similar transformations. Actual results may vary depending on specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1. Stereoselective Synthesis | N-Cbz-L-isoleucinal & Chiral Auxiliary | N-Cbz-Dolaisoleucine | 60-75 | >95 |
| 2a. tert-Butylesterification | N-Cbz-Dolaisoleucine | N-Cbz-Dolaisoleucine tert-butyl ester | 80-90 | >98 |
| 2b. N-Methylation | N-Cbz-Dolaisoleucine tert-butyl ester | tert-Butyl (3R,4S,5S)-4-(N-Cbz-N-methylamino)-3-methoxy-5-methylheptanoate | 75-85 | >97 |
| 3. Cbz Deprotection | tert-Butyl (3R,4S,5S)-4-(N-Cbz-N-methylamino)-3-methoxy-5-methylheptanoate | tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (MMAE Int-1) | 90-98 | >98 |
Logical Relationships and Experimental Workflow
The synthesis of MMAE intermediate-1 follows a logical progression of protecting group manipulations and bond-forming reactions to build the target molecule with the correct stereochemistry.
Conclusion
The synthesis of this compound is a challenging yet well-established process in medicinal chemistry. The key to a successful synthesis lies in the precise control of stereochemistry during the formation of the dolaisoleucine backbone. The subsequent steps of esterification, N-methylation, and protection/deprotection are more standard transformations. This technical guide provides a foundational understanding of the synthetic pathway and detailed experimental protocols to aid researchers and scientists in the field of drug development and oncology research. The availability of this key intermediate is crucial for the continued development and production of life-saving antibody-drug conjugates.
References
- 1. tert-butyl (3R,4S,5S)-4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Buy tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (EVT-2989717) | 154633-73-5 [evitachem.com]
- 3. Dolastatins 23: stereospecific synthesis of dolaisoleuine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
MMAE Intermediate-1: A Comprehensive Technical Guide to Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Monomethyl Auristatin E (MMAE) intermediate-1, a critical building block in the synthesis of the potent anti-cancer agent MMAE. This document outlines its chemical structure, properties, and detailed methodologies for its synthesis and characterization, designed to support professionals in the fields of oncology, medicinal chemistry, and antibody-drug conjugate (ADC) development.
Introduction to MMAE Intermediate-1
Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a powerful antimitotic agent. Due to its high cytotoxicity, MMAE is a widely utilized payload in the development of ADCs. The synthesis of MMAE is a complex process involving multiple steps and the preparation of key chiral intermediates. MMAE intermediate-1, identified as (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, is a crucial precursor in the convergent synthesis of MMAE. The precise control of its stereochemistry and purity is paramount for the successful synthesis of the final active pharmaceutical ingredient.
Structure and Physicochemical Properties
The definitive structure of MMAE intermediate-1 has been elucidated through various analytical techniques. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Systematic Name | (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride |
| CAS Number | 120205-48-3 |
| Molecular Formula | C₁₄H₃₀ClNO₃ |
| Molecular Weight | 295.85 g/mol |
| Appearance | White Solid |
| Purity | >95% |
Synthesis of MMAE Intermediate-1
The synthesis of MMAE intermediate-1 is a key step in the total synthesis of MMAE. A common route involves the deprotection of a protected precursor.
Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below.
Caption: Synthetic workflow for the preparation of MMAE intermediate-1.
Experimental Protocol: Synthesis of (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride[1]
This protocol describes the deprotection of the benzyloxycarbonyl (Cbz) group from the precursor to yield MMAE intermediate-1.
Materials:
-
tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate
-
Methanol (B129727) (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate in methanol.
-
Add concentrated hydrochloric acid to the solution.
-
Add 10% Pd/C catalyst to the mixture.
-
Subject the reaction mixture to hydrogenation with H₂ gas at room temperature and atmospheric pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride.
Characterization and Structure Elucidation
A comprehensive suite of analytical techniques is employed to confirm the structure and purity of MMAE intermediate-1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The proton NMR spectrum of MMAE intermediate-1 provides characteristic signals corresponding to the protons in the molecule.
¹H NMR Data (400 MHz, CDCl₃): [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.65 | br s | 1H | NH₂⁺ |
| 8.97 | br s | 1H | NH₂⁺ |
| 3.98-4.04 | m | 1H | CH-O |
| 3.40 | s | 3H | OCH₃ |
| 3.06-3.13 | br m | 1H | CH-N |
| 2.82 | br dd | 3H | N-CH₃ |
| 2.74-2.80 | m | 1H | |
| 2.68 | dd | 1H | CH₂-C=O |
| 2.00-2.10 | br m | 1H | |
| 1.73-1.84 | m | 1H | |
| 1.46 | s | 9H | C(CH₃)₃ |
| 1.38-1.45 | m | 1H | |
| 1.13 | d | 3H | CH-CH₃ |
| 0.99 | t | 3H | CH₂-CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve 5-10 mg of MMAE intermediate-1 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the intermediate. Electrospray ionization (ESI) is a common technique for this analysis.
Expected Mass Spectrum Data:
| Ion | Expected m/z |
| [M+H]⁺ (free base) | 260.22 |
| [M+Na]⁺ (free base) | 282.20 |
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.
Sample Preparation:
-
Prepare a stock solution of MMAE intermediate-1 in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for analysis.
LC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of MMAE intermediate-1. A reverse-phase HPLC method is typically employed.
Expected HPLC Data:
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA |
| Retention Time | Dependent on specific method parameters |
| Purity | >95% (by peak area) |
Experimental Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a UV detector.
Sample Preparation:
-
Dissolve a known amount of MMAE intermediate-1 in the mobile phase to a concentration of approximately 1 mg/mL.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Mechanism of Action of MMAE
MMAE, the final product derived from intermediate-1, exerts its potent cytotoxic effect by disrupting the cellular microtubule network. This mechanism is fundamental to its application in ADCs.
Caption: The mechanism of action of MMAE following its release from an ADC within a target cancer cell.
Conclusion
The meticulous synthesis and rigorous characterization of MMAE intermediate-1 are fundamental to the production of high-quality MMAE for use in antibody-drug conjugates. This guide provides a comprehensive overview of the structure, synthesis, and analytical methodologies for (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals dedicated to the advancement of targeted cancer therapies.
References
An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-1 (CAS No. 120205-48-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. Due to its high cytotoxicity, it is a critical component, or "payload," in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells. This targeted delivery minimizes systemic exposure and enhances the therapeutic window. The synthesis of MMAE is a complex, multi-step process involving the sequential coupling of unique amino acid and peptide fragments.
This technical guide focuses on a key building block in the synthesis of MMAE: (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(Methylamino)heptanoate hydrochloride , also known as Monomethyl auristatin E intermediate-1, with the CAS number 120205-48-3 . This intermediate serves as the direct precursor for the dolaisoleucine (Dil) amino acid residue within the pentapeptide structure of MMAE. A thorough understanding of its properties, synthesis, and role in the overall synthesis of MMAE is crucial for the efficient and scalable production of this important ADC payload.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and reaction setup.
| Property | Value |
| CAS Number | 120205-48-3 |
| Chemical Name | (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(Methylamino)heptanoate hydrochloride |
| Synonyms | This compound, (3R,4S,5S)-Dil-OBu-t*HCl |
| Molecular Formula | C₁₄H₃₀ClNO₃ |
| Molecular Weight | 295.85 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at 2-8°C under a nitrogen atmosphere, away from moisture.[1] For long-term storage, -20°C is recommended. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the deprotection of a protected precursor. The following is a representative experimental protocol.
Synthesis of (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
Starting Material: (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate
Reagents and Equipment:
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogenation apparatus
-
Filtration apparatus (e.g., Buchner funnel with diatomaceous earth)
-
Rotary evaporator
Procedure:
-
(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (1 equivalent) is dissolved in methanol.
-
Concentrated hydrochloric acid (1.1 equivalents) is added to the solution.
-
10% Palladium on carbon (0.1 wt%) is carefully added to the reaction mixture.
-
The mixture is subjected to hydrogenation under 45 psi of hydrogen pressure for 3 hours.
-
Upon completion of the reaction, the hydrogen atmosphere is replaced with nitrogen.
-
The catalyst is removed by filtration through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride as a white solid.
Yield: Approximately 92%.
Role in Monomethyl Auristatin E (MMAE) Synthesis
This compound is a crucial component in the convergent synthesis of MMAE. It provides the dolaisoleucine (Dil) unit, which is one of the unique amino acid residues in the final pentapeptide structure of MMAE. The overall synthesis involves the separate preparation of different peptide fragments, which are then coupled together.
The following diagram illustrates the simplified synthesis pathway of MMAE, highlighting the central role of Intermediate-1.
Caption: Simplified synthesis pathway of MMAE.
Experimental Workflow: Synthesis and Purification
The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for Intermediate-1 synthesis.
Characterization Data
Accurate characterization of this compound is critical to ensure its purity and structural integrity before its use in the subsequent steps of MMAE synthesis.
¹H NMR (400 MHz, CDCl₃):
-
δ 9.65 (br s, 1H)
-
8.97 (br s, 1H)
-
3.98-4.04 (m, 1H)
-
3.40 (s, 3H)
-
3.06-3.13 (br m, 1H)
-
2.82 (br dd, J=6,5 Hz, 3H)
-
2.74-2.80 (m 1H)
-
2.68 (dd, half of ABX mode, J=16.3,4.2 Hz, 1H)
-
2.00-2.10 (br m, 1H)
-
1.73-1.84 (m, 1H)
-
1.46 (s, 9H)
-
1.38-1.45 (m, 1H)
-
1.13 (d, J=7.0 Hz, 3H)
-
0.99 (t, J= 7.4 Hz, 3H)
Note: Further characterization using ¹³C NMR and Mass Spectrometry is recommended for complete structural elucidation and purity confirmation.
Conclusion
This compound (CAS No. 120205-48-3) is a cornerstone in the chemical synthesis of the potent anti-cancer agent MMAE. Its efficient and high-purity synthesis is paramount for the successful production of MMAE-based antibody-drug conjugates. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its crucial role in the overall synthetic pathway of MMAE. The provided data and workflows are intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the advancement of targeted cancer therapies.
References
Navigating the Stability of Auristatin Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Auristatins, a class of highly potent synthetic antineoplastic agents, are integral to the design of antibody-drug conjugates (ADCs). The chemical and physical stability of auristatin intermediates, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), is a critical parameter that directly impacts the quality, efficacy, and safety of the final therapeutic product. Degradation of these complex molecules can lead to the formation of impurities, potentially reducing the potency of the ADC or introducing unforeseen toxicity. This technical guide provides a comprehensive overview of the stability of auristatin intermediates, detailing degradation pathways, analytical methodologies for stability assessment, and strategies to ensure their integrity.
Core Concepts of Stability
The stability of a pharmaceutical intermediate is its ability to resist changes in its physical and chemical properties over time under the influence of environmental factors such as temperature, humidity, light, and pH. For auristatin intermediates, maintaining chemical integrity is paramount to ensuring the correct cytotoxic payload is conjugated to the antibody.
Chemical Stability and Degradation Pathways
Auristatin intermediates are susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule. These studies involve subjecting the intermediate to stress conditions that accelerate degradation.
Forced Degradation Studies
Forced degradation studies are a cornerstone of stability assessment, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[1] Typical stress conditions for auristatin intermediates include:
-
Acidic Hydrolysis : Treatment with 0.1 M to 1 M hydrochloric acid (HCl) at elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis : Exposure to 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) at elevated temperatures (e.g., 60°C).
-
Oxidative Degradation : Reaction with 3% to 30% hydrogen peroxide (H₂O₂) at room or elevated temperatures.
-
Thermal Degradation : Heating the solid intermediate or a solution at high temperatures (e.g., 80°C to 120°C).[1]
-
Photostability : Exposing the material to UV and visible light as per ICH Q1B guidelines.[1]
Table 1: Representative Forced Degradation Data for MMAE
| Stress Condition | Duration (hours) | Temperature (°C) | % Recovery of MMAE | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 85.2 | Hydrolysis Product 1 |
| 0.1 M NaOH | 24 | 60 | 78.5 | Hydrolysis Product 2 |
| 3% H₂O₂ | 48 | 25 | 92.1 | Oxidation Product 1 |
| Dry Heat | 72 | 80 | 95.8 | Thermal Degradant 1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | 90.4 | Photodegradant 1 |
Table 2: Stability of MMAF in Rat Plasma [2]
| Stability Condition | Temperature | Duration | % Recovery of MMAF |
| Short-term | Room Temperature | 4 hours | >95% |
| Long-term | -20°C | 4 weeks | >95% |
| Freeze-thaw | -20°C to Room Temp | 3 cycles | >95% |
| Post-preparative | 4°C | 12 hours | >95% |
Physical Stability: Conformational Isomerism
A unique aspect of auristatin stability is the existence of conformational isomers, specifically cis and trans isomers, arising from the restricted rotation around the amide bond between the dolaproine and dolaisoleuine residues. In solution, auristatins like MMAE and MMAF can exist as a mixture of these two conformers.[3] The trans-conformer is the biologically active form that binds to tubulin. The isomerization from the inactive cis form to the active trans form is a slow process.
Strategies to shift the conformational equilibrium towards the more stable and active trans-isomer are an active area of research. Computational modeling suggests that halogenation at the para-position of the C-terminal phenyl ring in MMAE and MMAF can significantly favor the trans-conformation.
Table 3: Calculated Energy Differences Between cis and trans Isomers of Auristatin Derivatives
| Compound | Energy Difference (ΔE, kJ/mol) (trans - cis) | Predicted trans:cis Ratio at 298K |
| MMAE | +2.1 | 40:60 |
| MMAF | +1.3 | 48:52 |
| Chloro-MMAF | -5.9 | 94:6 |
| Fluoro-MMAF | -4.6 | 90:10 |
Note: Negative ΔE indicates the trans-isomer is more stable. Data is representative based on computational studies.
Experimental Protocols
Robust analytical methods are crucial for assessing the stability of auristatin intermediates and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
General Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method is typically employed to separate the parent auristatin intermediate from its degradation products.
1. Instrumentation:
-
HPLC system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the separation of compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for the auristatin intermediate (e.g., 214 nm or 280 nm).[1]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
3. Sample Preparation:
-
Accurately weigh the auristatin intermediate.
-
Dissolve in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, to a known concentration.[1]
-
For forced degradation samples, the reaction may need to be neutralized or diluted prior to injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas of the main compound and all impurities.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
LC-MS for Degradant Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. The HPLC method described above can be coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks, which aids in determining their molecular weights and fragmentation patterns.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of an auristatin intermediate.
References
The Cornerstone of Potent Antibody-Drug Conjugates: A Technical Guide to the Precursors of Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, serving as a critical cytotoxic payload in numerous antibody-drug conjugates (ADCs).[1] Its efficacy stems from its ability to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis.[2][3] Due to its high toxicity, MMAE cannot be administered as a standalone drug. Instead, it is attached to a monoclonal antibody via a linker, which directs the potent payload specifically to cancer cells, thereby minimizing systemic exposure.[2] The complex, multi-step synthesis of MMAE relies on a convergent approach, where key molecular fragments, or precursors, are synthesized separately before their final assembly.[4] This guide provides an in-depth technical overview of the core precursors of MMAE, their synthesis, and the overall strategic assembly into the final, powerful cytotoxic agent.
Core Precursors of MMAE
The structure of MMAE is analogous to a pentapeptide, comprising five distinct units. The synthesis of MMAE, therefore, hinges on the successful preparation of these five key precursors:
-
N-methyl-L-valine: The N-terminal amino acid.
-
L-valine: The second amino acid in the sequence.
-
Dolaisoleucine (Dil): An unusual, modified gamma-amino acid with three chiral centers.[5]
-
Dolaproine (Dap): Another unique amino acid derivative containing a proline ring.[6][7]
-
Dolaphenine (Doe): The C-terminal amine unit, a derivative of phenylalanine.[8]
The industrial synthesis of MMAE typically follows a convergent strategy. This involves the separate synthesis of a complex tetrapeptide fragment (N-methylvaline-valine-dolaisoleucine-dolaproine) and the C-terminal dolaphenine unit, which are then coupled together.[9] This approach is generally more efficient and scalable than a linear, step-by-step synthesis.[4]
Synthesis Workflow and Mechanism of Action
The overall process for producing MMAE is a meticulously planned sequence of chemical reactions. The convergent synthesis strategy allows for the parallel preparation of complex fragments, which improves overall yield and simplifies purification.
Once synthesized and conjugated to an antibody, MMAE is delivered to a target cancer cell. The ADC-antigen complex is internalized, and the linker is cleaved within the lysosome, releasing free MMAE. The released MMAE then disrupts the cellular machinery, leading to apoptosis.
Quantitative Data on Synthesis
The efficiency of each synthetic step is critical for the overall yield of MMAE. The following table summarizes typical yields and purity levels for key stages of the synthesis process, compiled from various sources. These values can vary based on the specific reaction conditions and scale of operation.
| Synthesis Step | Product | Typical Yield (%) | Purity (HPLC) (%) |
| Dipeptide Fragment Synthesis | Boc-L-Val-L-Dil-OMe | 85-90 | >95 |
| Tetrapeptide Fragment Synthesis | Fmoc-MeVal-Val-Dil-Dap-OH | 75-85 | >95 |
| Final Coupling and Deprotection | MMAE | 80-90 (coupling step) | >98 |
| Overall Synthesis | MMAE | ~50-60 | >98.5 |
Note: Data is representative and compiled from various synthetic protocols.[9][10] Boc: tert-Butoxycarbonyl, Fmoc: 9-Fluorenylmethyloxycarbonyl, HPLC: High-Performance Liquid Chromatography.
Experimental Protocols for Precursor Synthesis and Coupling
The synthesis of MMAE's precursors and their subsequent assembly requires precise control over reaction conditions to maintain stereochemical integrity. The following are generalized protocols based on established methodologies.
Protocol 1: Synthesis of N-methyl-L-valine
N-methylation of L-valine is a crucial step for creating the N-terminal precursor. This can be achieved through reductive amination.
-
Dissolution: Dissolve L-valine in methanol.
-
Reaction: Add paraformaldehyde and sodium cyanoborohydride to the solution.
-
Incubation: Stir the mixture at room temperature for approximately 24 hours.
-
Work-up: Acidify the reaction mixture with 1N HCl, followed by basification with 1N NaOH.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Dry the organic layer and concentrate to obtain N-methyl-L-valine.[9]
Protocol 2: Synthesis of Dolaproine (Dap)
The synthesis of this complex amino acid often involves an aldol (B89426) condensation to establish the correct stereochemistry.
-
Aldol Condensation: A key step involves the aldol condensation between an aldehyde derived from (S)-proline and a chiral propionate.[6][7] This reaction is typically carried out at low temperatures (e.g., -78°C) to ensure high diastereoselectivity.
-
Methylation: The resulting hydroxyl group is then methylated.
-
Cleavage: The chiral directing group is cleaved to yield the dolaproine precursor, often with a protecting group like N-tert-butoxycarbonyl (Boc).[6][7]
Protocol 3: Peptide Coupling (General Protocol)
The assembly of the peptide backbone is achieved through sequential coupling reactions. Both solid-phase peptide synthesis (SPPS) and liquid-phase synthesis are viable methods.[11] The following is a general protocol for a coupling step using HATU, a common coupling reagent.
-
Acid Pre-activation: Dissolve the N-protected amino acid or peptide fragment (1.1 eq.) and HATU (1.1 eq.) in an anhydrous solvent like DMF. Stir for 15 minutes at room temperature.
-
Amine Addition: In a separate flask, dissolve the amine component (the next amino acid in the sequence with a free amino group, 1.0 eq.) in anhydrous DMF.
-
Coupling Reaction: Cool the pre-activated acid solution to 0°C. Slowly add the amine solution, followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).[12]
-
Incubation: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion via TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified, typically using silica (B1680970) gel chromatography or reverse-phase HPLC.[9][12]
Protocol 4: Final Deprotection and Purification of MMAE
The final step involves the removal of all protecting groups to yield the active MMAE molecule.
-
Global Deprotection: Treat the fully protected peptide with a strong acid, such as a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[9]
-
Purification: The crude MMAE is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain MMAE as a white, fluffy solid. The final purity is confirmed by analytical HPLC and mass spectrometry.[9]
Conclusion
The synthesis of Monomethyl auristatin E is a complex yet well-defined process that relies on the strategic preparation and assembly of several key precursors. A convergent synthetic approach, coupled with robust purification techniques, is essential for producing high-purity MMAE suitable for its role as a potent payload in next-generation cancer therapeutics. Understanding the intricacies of each precursor's synthesis and the methodologies for their assembly is fundamental for researchers and professionals in the field of drug development and oncology.
References
- 1. N-Boc-(2R,3R,4S)-dolaproine synthesis - chemicalbook [chemicalbook.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Dolastatins 23: stereospecific synthesis of dolaisoleuine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Core Mechanism of Monomethyl Auristatin E (MMAE): A Technical Guide for Researchers
An In-depth Examination of the Cytotoxic Payload Driving a New Generation of Cancer Therapeutics
Introduction
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent, representing a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] Derived from the natural marine product dolastatin 10, MMAE's cytotoxicity is so profound—often 100 to 1000 times more potent than traditional chemotherapeutics like doxorubicin—that it cannot be administered as a standalone drug.[2][] Instead, its therapeutic potential is harnessed by conjugating it to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens. This ADC approach facilitates the selective delivery of MMAE to cancer cells, minimizing systemic toxicity while maximizing anti-tumor efficacy.[][4] This technical guide provides a comprehensive overview of the mechanism of action of MMAE, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
The Journey of an MMAE-ADC: From Systemic Circulation to Cellular Demise
The therapeutic effect of an MMAE-based ADC is a sophisticated, multi-step process that begins with the ADC's journey through the bloodstream and culminates in the targeted destruction of cancer cells.
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively recognizes and binds to a specific antigen expressed on the surface of cancer cells.[2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking and Payload Release: The internalized vesicle, or endosome, subsequently fuses with a lysosome.[2] The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the linker connecting MMAE to the antibody, liberating the active cytotoxic payload into the cytoplasm.[1][]
-
Disruption of Microtubule Dynamics: Once in the cytoplasm, free MMAE exerts its potent antimitotic effect by binding to tubulin, the fundamental protein subunit of microtubules.[4][5] This binding inhibits tubulin polymerization, a critical process for the formation and function of the mitotic spindle.[][6]
-
Cell Cycle Arrest: The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis.[4][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death.[2][7] This is characterized by the activation of a cascade of caspases (e.g., caspase-3 and caspase-9) and the subsequent cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[7][8][9]
-
Bystander Effect: A crucial aspect of the efficacy of some MMAE-based ADCs is the "bystander effect." Because MMAE is cell-permeable, once released into the cytoplasm of the target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells.[4][10] This contributes to the eradication of heterogeneous tumors where not all cells express the target antigen.[2]
Quantitative Data on MMAE Activity
The potency of MMAE has been quantified in various cancer cell lines and biochemical assays. The following tables summarize key data points from the literature.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [11] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [11] |
| RAMOS | Burkitt's Lymphoma | 0.12 | [12] |
| HER2+ SKBR3 | Breast Cancer | 0.09 | [12] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [13] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [13] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [13] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [13] |
| CFPAC-1 | Pancreatic Cancer | subnanomolar range | [13] |
| MDA-MB-468 | Breast Cancer | subnanomolar range | [13] |
| DX3puroβ6 | Melanoma | 0.14 - 0.15 | [14] |
| MIA PaCa-2 | Pancreatic Cancer | 0.16 - 0.5 | [14] |
Table 2: Tubulin Polymerization Inhibition (EC50) of MMAE
| Assay Type | EC50 (µM) | Reference |
| Molecular-level tubulin inhibition assay | 1.426 | [15] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of MMAE's mechanism of action.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of MMAE on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SKBR3, HEK293) in 96-well plates at a suitable density and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with various concentrations of MMAE (e.g., ranging from 0.002048 to 4000 nM) and a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of MMAE that inhibits cell growth by 50%.[11]
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of MMAE on tubulin polymerization.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
MMAE Addition: Add varying concentrations of MMAE or a vehicle control to the reaction mixture.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time, which is proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot the rate of polymerization against the concentration of MMAE to determine the EC50 value, the concentration at which MMAE inhibits tubulin polymerization by 50%.[15]
Cell Cycle Analysis
This assay determines the effect of MMAE on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with MMAE at a specific concentration (e.g., 4 nM) for a defined period (e.g., 24 hours).[7]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase indicates cell cycle arrest.[7]
Apoptosis Analysis (Western Blot for Cleaved PARP)
This assay detects the induction of apoptosis by examining the cleavage of PARP, a hallmark of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with MMAE (e.g., 2 nM) for different time points, then lyse the cells to extract total protein.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for cleaved PARP. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved PARP band indicates the induction of apoptosis.[7]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the mechanism of action of MMAE.
Caption: Workflow of MMAE-ADC from cell binding to apoptosis induction.
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
Caption: General experimental workflow for studying MMAE-ADC efficacy.
Conclusion
Monomethyl auristatin E is a highly effective cytotoxic payload that forms the backbone of numerous successful antibody-drug conjugates.[2] Its mechanism of action is well-defined, involving a precise, multi-step process of ADC internalization, lysosomal cleavage, and cytosolic release.[2] Once free, MMAE potently disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis.[2] The ability of MMAE to exert a bystander effect further enhances its therapeutic potential in the context of heterogeneous tumors. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development and optimization of MMAE-based ADCs for targeted cancer therapy.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 10. Antibody-linked drug shrinks various types of tumors in preclinical study | Center for Cancer Research [ccr.cancer.gov]
- 11. scispace.com [scispace.com]
- 12. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
The Auristatins: A Technical Guide to Their Discovery, Origin, and Application in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The auristatins are a class of exceptionally potent, synthetic antineoplastic agents that have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs).[1] Derived from the marine natural product dolastatin 10, these peptide analogues exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. Their high potency, with activity in the nanomolar to picomolar range, initially presented challenges for their use as standalone therapeutics due to a narrow therapeutic window. However, the advent of ADC technology has successfully harnessed their power, enabling targeted delivery to cancer cells while minimizing systemic toxicity. This technical guide provides an in-depth overview of the discovery, origin, mechanism of action, and development of auristatin compounds, offering a comprehensive resource for professionals in the field of oncology drug development.
Discovery and Origin
The Marine Origins: Dolastatin 10 from Dolabella auricularia
The story of auristatins begins with the exploration of marine biodiversity for novel therapeutic agents. In 1987, the research group led by G.R. Pettit at Arizona State University reported the isolation of a remarkably potent cytotoxic peptide, dolastatin 10, from the sea hare Dolabella auricularia, a mollusk found in the Indian Ocean.[2][3] The isolation was a monumental undertaking, requiring 1,600 kg of the sea hare to yield a mere few milligrams of the active compound, highlighting the extremely low natural abundance (10⁻⁶ to 10⁻⁷% yield).[3][4]
Subsequent research revealed that the sea hare was not the original producer of dolastatin 10. Instead, it was found to accumulate the compound through its diet, which primarily consists of marine cyanobacteria.[5][6] Later studies confirmed the isolation of dolastatin 10 and its analogues from the marine cyanobacterium Symploca species, establishing the cyanobacterium as the true biological source of this potent molecule.[5][6]
The Birth of Auristatins: Synthetic Analogues
The scarcity of dolastatin 10 from its natural source, coupled with its complex structure, spurred efforts to develop a total synthesis of the molecule. This not only provided a more reliable supply for further investigation but also opened the door for the creation of synthetic analogues with improved properties. These synthetic derivatives of dolastatin 10 were termed "auristatins."
Key modifications to the dolastatin 10 structure led to the development of two of the most well-known auristatins: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These compounds were specifically designed for conjugation to antibodies, featuring a terminal amine or carboxyl group that could be attached to a linker molecule.[7] This crucial modification paved the way for the development of auristatin-based ADCs.
Mechanism of Action: Microtubule Disruption and Apoptosis
Auristatins exert their potent cytotoxic effects by interfering with microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.
The primary mechanism of action of auristatins involves the inhibition of tubulin polymerization.[3] They bind to the vinca (B1221190) domain on β-tubulin, a site also targeted by other anti-mitotic agents like vinblastine. This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[3]
Recent studies have revealed a more intricate picture of auristatin-induced cell death. Beyond mitotic arrest, auristatin-based ADCs have been shown to induce immunogenic cell death (ICD). This process involves the induction of endoplasmic reticulum (ER) stress, leading to the surface exposure of calreticulin (B1178941) and the release of other damage-associated molecular patterns (DAMPs). These signals can stimulate an anti-tumor immune response, adding another layer to the therapeutic efficacy of these compounds.
Below is a diagram illustrating the signaling pathway of auristatin-induced apoptosis.
Caption: Signaling pathway of auristatin-induced apoptosis.
Quantitative Data: Cytotoxicity of Auristatin Compounds
The following table summarizes the in vitro cytotoxicity (IC50 values) of dolastatin 10 and its synthetic analogues, MMAE and MMAF, against various human cancer cell lines. The data is compiled from multiple studies and presented to facilitate comparison.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Dolastatin 10 | L1210 | Leukemia | 0.03 | [3][5] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [3][5] | |
| DU-145 | Prostate Cancer | 0.5 | [3][5] | |
| HT-29 | Colon Cancer | 0.06 | [5] | |
| MCF7 | Breast Cancer | 0.03 | [5] | |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [8] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [8] | |
| U-2932 | Diffuse Large B-cell Lymphoma | 0.33 ± 0.14 ng/mL | [9] | |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 ± 0.08 ng/mL | [9] | |
| Toledo | Diffuse Large B-cell Lymphoma | 0.87 ± 0.09 ng/mL | [9] | |
| PC-3 | Prostate Cancer | ~2 | [10] | |
| C4-2B | Prostate Cancer | ~2 | [10] | |
| MMAF | N/A | N/A | Generally 100-fold less potent than MMAE as a free drug | [11] |
| L49-vcMMAF (ADC) | SK-MEL-5 | Melanoma | 1 ng/mL | [12] |
| IGR37 | Melanoma | 26 ng/mL | [12] |
Note: IC50 values can vary depending on the experimental conditions, such as cell line, incubation time, and assay method.
Experimental Protocols
Isolation of Dolastatin 10 from Dolabella auricularia (General Overview)
The isolation of dolastatin 10 is a multi-step process involving extraction and chromatography. While specific details of the original protocol are proprietary, the general workflow is as follows:
-
Collection and Extraction: Large quantities of Dolabella auricularia are collected and homogenized. The homogenate is then subjected to solvent extraction, typically with a polar solvent like methanol (B129727) or ethanol, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. The cytotoxic activity is monitored in each fraction to guide the separation.
-
Chromatography: The active fraction is subjected to multiple rounds of column chromatography. This may include:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion and further purification.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for final purification to yield pure dolastatin 10.
-
-
Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Materials:
-
Lyophilized tubulin (>99% pure, bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (auristatin) stock solution in DMSO
-
Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well microplate
-
Temperature-controlled microplate reader (340 nm)
Protocol:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol.
-
Assay Setup: Pipette serial dilutions of the test compound, positive control, and vehicle control into the wells of the pre-warmed 96-well plate.
-
Initiation: Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
Measurement: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the change in absorbance versus time. The rate of polymerization (Vmax) and the maximal polymer mass can be calculated to quantify the inhibitory effect of the compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[4][9][13]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (auristatin)
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration to determine the IC50 value.[8]
Development of Auristatin-Based Antibody-Drug Conjugates
The development of an auristatin-based ADC is a multi-step process that integrates chemistry, biology, and pharmacology to create a targeted therapeutic. The general workflow is outlined below.
Caption: A typical workflow for the development of an auristatin-based ADC.
Conclusion
The journey of auristatin compounds, from their discovery in a humble sea hare to their central role in cutting-edge cancer therapeutics, is a testament to the power of natural product research and medicinal chemistry. Their exceptional potency, once a hurdle, has been ingeniously harnessed through ADC technology, offering a targeted and powerful approach to treating cancer. This technical guide provides a foundational understanding of the discovery, origin, mechanism, and development of auristatins. Continued research into novel auristatin analogues, linker technologies, and combination therapies promises to further expand the therapeutic potential of this remarkable class of molecules in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 8. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Coupling of MMAE Intermediate-1 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the coupling of Monomethyl Auristatin E (MMAE) Intermediate-1, a critical step in the synthesis of MMAE and its analogues for the development of Antibody-Drug Conjugates (ADCs). The protocols outlined herein describe standard peptide coupling methodologies, including reagent selection, reaction conditions, and purification techniques. Quantitative data from representative coupling reactions are summarized to provide an expected range of yields and purity. Furthermore, this document includes diagrams illustrating the experimental workflow and the cellular mechanism of action of MMAE to provide a comprehensive resource for researchers in the field of targeted cancer therapy.
Introduction to MMAE and its Synthesis
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] Due to its high cytotoxicity, it is a critical component, or "payload," in numerous antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells.[1] This targeted delivery approach minimizes systemic toxicity and enhances the therapeutic window. MMAE is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][3]
The synthesis of MMAE is a multi-step process that involves the sequential coupling of unique amino acid and peptide fragments. A key building block in this synthesis is MMAE Intermediate-1 , chemically known as (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS No. 120205-48-3).[4][5] This intermediate serves as the direct precursor for subsequent peptide coupling reactions.[4] The successful coupling of MMAE Intermediate-1 to the peptide backbone is a crucial step that requires careful optimization of reaction conditions to ensure high yield and purity of the final product.
Experimental Protocols
The following protocols describe the general procedures for the coupling of MMAE Intermediate-1 with an N-terminally protected amino acid or peptide. The choice of coupling reagent and base may vary depending on the specific amino acid being coupled and should be optimized accordingly.
Materials and Reagents
-
MMAE Intermediate-1 ((3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride)
-
Fmoc-protected amino acid (e.g., Fmoc-L-Valine)
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) and HOBt
-
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Reagents for work-up and purification: 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica (B1680970) gel for chromatography, and solvents for HPLC.
Protocol 1: Coupling using HBTU/HOBt
This protocol is a standard procedure for peptide coupling in solution phase.
-
Preparation of Reactants:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Fmoc-protected amino acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve MMAE Intermediate-1 (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
-
Activation and Coupling:
-
To the solution of the N-Fmoc-protected amino acid and HOBt, add HBTU (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Cool the pre-activated acid solution to 0 °C using an ice bath.
-
Slowly add the solution of MMAE Intermediate-1 and DIPEA to the pre-activated acid mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product. Further purification can be achieved by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines the coupling of an amino acid to a resin-bound peptide, followed by the coupling of MMAE Intermediate-1.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in DMF for 30-60 minutes.[6]
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.[6]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the next Fmoc-Amino Acid:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and a base (e.g., DIPEA or NMM, 6-10 equivalents) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake at room temperature for 1-4 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of MMAE Intermediate-1:
-
For the final coupling step, use a pre-activated solution of a suitable N-protected amino acid that will be linked to MMAE Intermediate-1.
-
After deprotection of the final amino acid on the resin, prepare a solution of MMAE Intermediate-1 (1.5-2.0 equivalents) and DIPEA (3-4 equivalents) in DMF.
-
In a separate flask, pre-activate the carboxylic acid of the resin-bound peptide using a coupling reagent like HATU (1.5-2.0 equivalents) in DMF.
-
Add the MMAE Intermediate-1 solution to the activated resin-bound peptide and react for 4-16 hours at room temperature.
-
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin extensively.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude peptide-MMAE conjugate by preparative RP-HPLC.
-
Quantitative Data
The efficiency of the coupling reaction can be influenced by various factors including the nature of the amino acids, the coupling reagents, and the reaction conditions. The following table summarizes representative quantitative data for peptide coupling reactions.
| Coupling Reagents | Base | Solvent | Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) (by HPLC) | Reference |
| HBTU/HOBt | DIPEA | DMF | 4 - 16 | 70 - 90 | >95 | [7] |
| HATU | DIPEA/NMM | DMF | 2 - 12 | 80 - 95 | >95 | [8] |
| DIC/HOBt | NMM | DCM/DMF | 12 - 24 | 60 - 85 | >90 | [3] |
Note: Yields and purities are highly dependent on the specific peptide sequence and reaction scale.
Mandatory Visualizations
Experimental Workflow for MMAE Intermediate-1 Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. bachem.com [bachem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. americanelements.com [americanelements.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Analytical Characterization of Monomethyl Auristatin E (MMAE) Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent and a critical payload component of numerous antibody-drug conjugates (ADCs) used in oncology. The intricate multi-step synthesis of MMAE necessitates rigorous quality control of all starting materials and intermediates to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product. Even minor impurities in the synthetic intermediates can lead to the formation of undesirable side products, impacting the overall yield and purity of the final MMAE.
This document provides detailed application notes and standardized protocols for the analytical characterization of a key early-stage precursor in the MMAE synthesis pathway, herein designated as Monomethyl auristatin E Intermediate-1 . For the purpose of these application notes, Intermediate-1 is defined as N-Boc-Dolaisoleucine , a crucial building block for the MMAE backbone. The methodologies described herein are essential for confirming the identity, purity, and stability of this critical intermediate.
Analytical Methodologies
A multi-pronged analytical approach is recommended for the comprehensive characterization of MMAE Intermediate-1. This typically involves a combination of chromatographic and spectroscopic techniques to assess purity, confirm chemical structure, and identify potential impurities.
| Analytical Technique | Principle | Application for Intermediate-1 |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity determination and quantification of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection | Identity confirmation by molecular weight and impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin in a magnetic field | Unambiguous structural elucidation and confirmation. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of MMAE Intermediate-1 and to detect and quantify any process-related impurities.
Instrumentation and Parameters:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of MMAE Intermediate-1.
-
Dissolve the sample in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
The purity of MMAE Intermediate-1 is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the confirmation of the molecular weight of MMAE Intermediate-1 and the identification of potential impurities.
Instrumentation and Parameters:
| Parameter | Specification |
| LC-MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100-500 m/z |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 150 V |
Sample Preparation:
-
Prepare a stock solution of MMAE Intermediate-1 at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution with a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is determined and compared to the theoretical molecular weight of N-Boc-Dolaisoleucine.
Expected Mass:
| Compound | Chemical Formula | Theoretical Monoisotopic Mass | Observed [M+H]⁺ | Observed [M+Na]⁺ |
| N-Boc-Dolaisoleucine | C₁₄H₂₇NO₄ | 273.19 | 274.20 | 296.18 |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for confirming the chemical structure of MMAE Intermediate-1.
Instrumentation and Parameters:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC |
Sample Preparation:
-
Dissolve 5-10 mg of MMAE Intermediate-1 in approximately 0.7 mL of the deuterated solvent.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to an NMR tube.
Data Analysis:
The chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra are analyzed and compared with the expected structure of N-Boc-Dolaisoleucine to confirm its identity and stereochemistry.
Visualizations
MMAE Synthesis and Intermediate-1 Analysis Workflow
The following diagram illustrates the general synthetic workflow for MMAE, highlighting the position of Intermediate-1 and the subsequent analytical quality control steps.
Caption: Workflow of MMAE synthesis highlighting the analysis of Intermediate-1.
Logical Relationship of Intermediate-1 Quality to Final Product
The quality of Intermediate-1 has a direct impact on the purity and yield of the final MMAE product. This diagram illustrates this critical relationship.
Caption: Impact of Intermediate-1 quality on the final MMAE product.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Monomethyl Auristatin E (MMAE) Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent and a critical payload component in numerous antibody-drug conjugates (ADCs). The complex, multi-step synthesis of MMAE necessitates rigorous purification of its intermediates to ensure the high purity and stereochemical integrity of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the purification of a key early-stage building block, Monomethyl auristatin E (MMAE) Intermediate-1, using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
MMAE Intermediate-1 is a crucial precursor in the convergent synthesis of the MMAE molecule. For the purposes of this protocol, MMAE Intermediate-1 is defined as the deprotected C-terminal dolaisoleucine-dolaproine dipeptide fragment. The purity of this intermediate is paramount as any impurities can be carried through subsequent synthetic steps, complicating downstream purification and potentially impacting the efficacy and safety of the final ADC. The following protocol outlines a robust RP-HPLC method for the efficient purification of this intermediate.
Materials and Methods
Sample Preparation
The crude MMAE Intermediate-1, obtained after synthetic steps and initial work-up, is prepared for HPLC purification as follows:
-
Dissolution: The crude lyophilized powder is dissolved in a minimal amount of a strong organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Dilution: The dissolved sample is then diluted with the initial mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an acidic modifier) to ensure compatibility with the HPLC column and to prevent precipitation upon injection. A typical final concentration for preparative HPLC is in the range of 10-50 mg/mL, depending on the solubility of the intermediate and the column capacity.
-
Filtration: The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
HPLC Instrumentation and Conditions
The purification is performed on a preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector. The standard method for purifying peptide-like molecules is reverse-phase HPLC.[1]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Preparative HPLC with UV Detector and Fraction Collector |
| Column | C18 Reverse-Phase Silica Column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 15-25 mL/min (adjusted based on column dimensions) |
| Column Temperature | 25°C (Room Temperature) |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column size) |
Experimental Protocol
-
System Equilibration: The HPLC system and column are equilibrated with the initial mobile phase conditions (e.g., 20% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: The prepared crude sample of MMAE Intermediate-1 is injected onto the equilibrated column.
-
Chromatographic Separation: The separation is performed using the linear gradient outlined in Table 1. The gradient of increasing organic solvent (acetonitrile) concentration elutes compounds based on their hydrophobicity, with more hydrophobic molecules having longer retention times.
-
Fraction Collection: Fractions are collected based on the UV chromatogram. The main peak corresponding to the MMAE Intermediate-1 is collected. It is advisable to collect the peak in multiple fractions to isolate the purest portions.
-
Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC using a similar method with a smaller dimension column and a faster gradient.
-
Pooling and Lyophilization: Fractions with the desired purity (typically >98%) are pooled together. The acetonitrile is removed under reduced pressure, and the remaining aqueous solution is lyophilized to obtain the purified MMAE Intermediate-1 as a white, fluffy powder.
Results and Data Presentation
The success of the purification is determined by the purity, yield, and recovery of the MMAE Intermediate-1. The following table summarizes representative data from a typical purification run.
Table 2: Representative Purification Data for MMAE Intermediate-1
| Parameter | Value |
| Crude Sample Purity | ~75% |
| Retention Time of Main Peak | 25.8 minutes |
| Purity of Pooled Fractions | >98.5% |
| Overall Yield | 65% |
| Recovery from HPLC | ~85% |
Diagrams
Experimental Workflow
The overall workflow for the HPLC purification of MMAE Intermediate-1 is depicted in the following diagram.
Caption: Workflow for the HPLC purification of MMAE Intermediate-1.
Logical Relationship of Purification
The following diagram illustrates the logical relationship between the different stages of the purification process.
Caption: Logical flow of the MMAE Intermediate-1 purification process.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of Monomethyl auristatin E (MMAE) Intermediate-1 using preparative reverse-phase HPLC. The use of a C18 column with a water/acetonitrile gradient containing trifluoroacetic acid allows for the effective separation of the target intermediate from synthesis-related impurities. Achieving high purity at this early stage of the synthesis is crucial for the successful production of high-quality MMAE for use in antibody-drug conjugates. This method can be adapted and scaled to meet the demands of both research and development laboratories.
References
Application Note and Protocol: LC-MS/MS Analysis of Auristatin Intermediates for Antibody-Drug Conjugates
Abstract
This application note provides a detailed protocol for the sensitive and quantitative analysis of auristatin intermediates, key components in the synthesis of antibody-drug conjugate (ADC) payloads like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of these synthetic precursors in complex matrices. This document is intended for researchers, scientists, and drug development professionals working on the development and manufacturing of auristatin-based ADCs. Adherence to this protocol is crucial for ensuring the quality and consistency of ADC production.
Introduction
Antibody-drug conjugates are a rapidly growing class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] Auristatins, such as MMAE and MMAF, are highly potent antimitotic agents frequently used as payloads in ADCs.[3][4] The complex, multi-step synthesis of these payloads involves numerous intermediates whose purity and concentration must be carefully monitored to ensure the quality, safety, and efficacy of the final ADC product.[5][6][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an essential analytical tool for the characterization and quantification of ADCs and their components due to its high sensitivity, selectivity, and accuracy.[2][8] This application note details a robust LC-MS/MS workflow for the analysis of critical auristatin intermediates, enabling reliable in-process control and quality assessment during ADC manufacturing.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of auristatin intermediates from serum or plasma samples.[9][10][11][12]
Materials:
-
Serum or plasma sample containing auristatin intermediates
-
Internal Standard (IS) solution (e.g., Nicotinamide-D4, 7.5 µM)[11]
-
Ice-cold methanol:ethanol (1:1, v/v) solution[11]
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Pipette 5 µL of the serum or plasma sample into a microcentrifuge tube.[9][11]
-
Spike the sample with 2 µL of the internal standard solution.[11]
-
Add 15 µL of the ice-cold methanol:ethanol solution to the sample.[11]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[11]
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.[11]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[11]
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[11]
Liquid Chromatography Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 1 min, return to 5% B |
Mass Spectrometry Conditions
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 5000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 10 psi |
| MRM Transitions | To be optimized for specific auristatin intermediates and internal standard |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of auristatin payloads, which can be adapted and validated for specific intermediates.
Table 3: Linearity and Sensitivity for Auristatin Payloads [9][11]
| Analyte | Linear Range (nM) | LLOQ (nM) |
| MMAE | 0.04 - 100 | 0.04 |
| MMAF | 0.04 - 100 | 0.04 |
Table 4: Recovery Data for Auristatin Payloads [9][11]
| Analyte | Low Conc. Recovery (%) | Medium Conc. Recovery (%) | High Conc. Recovery (%) |
| MMAE | >90% | >90% | >90% |
| MMAF | >90% | >90% | >90% |
Experimental Workflow Diagram
The overall workflow for the LC-MS/MS analysis of auristatin intermediates is depicted in the following diagram.
Auristatin Synthesis and Signaling Pathway Context
Auristatins function as potent microtubule inhibitors, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] The synthesis of auristatins like MMAE is a complex, multi-step process involving the sequential coupling of several unique amino acid and peptide fragments.[6][7] The accurate analysis of intermediates in this pathway is critical for ensuring the stereochemical integrity and purity of the final cytotoxic payload.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive platform for the quantitative analysis of auristatin intermediates. This protocol is essential for the stringent quality control required in the manufacturing of ADCs, ultimately contributing to the development of safer and more effective cancer therapies. The provided workflow and methodologies can be adapted and validated for various specific intermediates and matrices encountered during the synthesis of auristatin-based ADC payloads.
References
- 1. sciex.com [sciex.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Auristatins - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Monomethyl Auristatin E (MMAE) Intermediates in Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monomethyl auristatin E (MMAE) is a synthetic, highly potent antimitotic agent derived from the natural product dolastatin 10.[1] Due to its extreme cytotoxicity, with potency 100 to 1000 times greater than doxorubicin, MMAE is not used as a standalone drug but has become a cornerstone as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[] ADCs utilize the specificity of a monoclonal antibody to deliver potent payloads like MMAE directly to cancer cells, thereby increasing efficacy while minimizing systemic toxicity.[3]
The synthesis of MMAE is a complex, multi-step process that relies on the precise assembly of several key intermediates. This document provides detailed application notes on the role of these intermediates in MMAE synthesis and presents protocols for the subsequent development and evaluation of MMAE-based ADCs. For the purpose of illustrating the synthetic pathway, this guide will focus on a well-characterized precursor, commonly designated as "intermediate-9" (tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate), which serves as a crucial building block for the N-terminal fragment of MMAE.[4]
Section 1: Synthesis of MMAE from Key Intermediates
The total synthesis of MMAE is a convergent process where different fragments of the pentapeptide structure are synthesized separately before being coupled together.[4] Intermediate-9 is a critical component for constructing the dolaisoleucine (Dil) amino acid residue.
Logical Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of MMAE, highlighting the central role of key intermediates.
Caption: Logical workflow of MMAE synthesis highlighting Intermediate-9.
Protocol 1: General Synthesis of MMAE from Intermediate-9
This protocol outlines the general steps for the synthesis of MMAE. Specific reagents, protecting groups, and reaction conditions may be proprietary and should be optimized based on established organic chemistry principles.[5]
Materials:
-
Intermediate-9 (tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate)
-
Other protected amino acid fragments (e.g., Fmoc-Dolaproine, Fmoc-Valine)
-
Deprotection reagents (e.g., Trifluoroacetic acid (TFA) for Boc group, Piperidine for Fmoc group)
-
Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Purification system (e.g., Preparative HPLC)
Methodology:
-
Deprotection of Intermediate-9: The tert-butyl ester of intermediate-9 is selectively removed using an acid such as TFA to yield the free carboxylic acid, preparing the dolaisoleucine (Dil) unit for coupling.
-
First Peptide Coupling: The deprotected Dil fragment is coupled with the next amino acid in the sequence (e.g., Dolaproine). This is typically performed in a suitable solvent like DMF using standard peptide coupling reagents.
-
Sequential Deprotection and Coupling: The process of N-terminal protecting group removal (e.g., Fmoc deprotection with piperidine) followed by coupling with the next protected amino acid is repeated sequentially to build the peptide backbone.
-
Final Fragment Condensation: The fully assembled N-terminal fragment is coupled with the C-terminal fragment to form the complete pentapeptide structure of MMAE.
-
Final Deprotection: All remaining protecting groups are removed to yield the crude MMAE product.
-
Purification: The final product is purified using preparative HPLC to achieve the high purity (>98%) required for ADC development. Characterization is performed using LC-MS and NMR.
Section 2: Development of MMAE-based Antibody-Drug Conjugates
Once high-purity MMAE is synthesized, it is conjugated to a monoclonal antibody (mAb) via a linker. A common linker system is the protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-vc-PABC) linker.
Mechanism of Action of a vc-MMAE ADC
The following diagram illustrates the mechanism of action of a typical vc-MMAE ADC.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of MMAE Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs).[1] As a powerful inhibitor of tubulin polymerization, MMAE effectively induces cell cycle arrest and apoptosis in cancer cells.[2] Its high cytotoxicity necessitates its targeted delivery to tumor cells, a feat accomplished by conjugation to monoclonal antibodies. The synthesis of MMAE is a complex, multi-step process that demands precise control over reaction conditions to ensure high purity and yield.
This document provides a detailed experimental protocol for the synthesis of MMAE, summarizing key quantitative data and outlining the characterization of the final product. The protocol is based on a convergent solution-phase synthetic approach, which involves the preparation of key peptide fragments followed by their sequential coupling.
Data Presentation
A summary of typical yields and purity for key intermediates and the final MMAE product is presented in the table below. These values are representative and may vary based on specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |
| Dipeptide Fragment Synthesis | Boc-L-Val-L-Dil-OMe | 85-90 | >95 |
| Tetrapeptide Fragment Synthesis | Boc-(N-Me)Val-Val-Dil-Dap-OMe | 70-80 | >95 |
| Final Coupling and Deprotection | MMAE | 60-70 | >99 |
Experimental Protocols
The synthesis of MMAE is a multi-step process involving the preparation of protected amino acid fragments and their subsequent coupling. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of MMAE.
Protocol 1: Synthesis of Dipeptide Fragment (Boc-L-Val-L-Dil-OMe)
This protocol describes the synthesis of a key dipeptide intermediate.
-
Esterification of Dolaisoleucine (Dil):
-
To a solution of Boc-L-Dolaisoleucine (1.0 eq) in methanol (B129727), add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
-
-
Boc Deprotection:
-
Dissolve the methyl ester in a 4M HCl solution in 1,4-dioxane.
-
Stir for 1 hour at room temperature.
-
Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[1]
-
-
Peptide Coupling:
-
To a solution of Boc-L-Valine (1.1 eq) in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) at 0°C.
-
Stir for 30 minutes.
-
Add a solution of the dolaisoleucine methyl ester HCl salt (1.0 eq) and triethylamine (B128534) (TEA) (1.2 eq) in DCM.
-
Stir the reaction mixture at room temperature overnight.[1]
-
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.[1] A typical yield for this step is 85-90% with a purity of >95% as determined by HPLC.
-
Protocol 2: Assembly of the Pentapeptide Backbone
This protocol involves the iterative coupling of amino acid residues to the dipeptide fragment.
-
Saponification of the Dipeptide:
-
Dissolve the Boc-L-Val-L-Dil-OMe (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (B78521) (1.5 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture and extract the product with ethyl acetate.[1]
-
-
Coupling with Dolaproine Analogue:
-
Activate the resulting carboxylic acid (1.0 eq) with a coupling agent such as HATU (1.1 eq) in the presence of DIPEA (2.0 eq).
-
Add the dolaproine analogue (1.2 eq) and stir overnight.[1]
-
-
Iterative Deprotection and Coupling:
-
Repeat the steps of Boc deprotection (using TFA in DCM) and peptide coupling with N-methyl-L-valine to build the tetrapeptide chain.[1]
-
Protocol 3: Final Coupling and Deprotection
This protocol details the final steps to obtain crude MMAE.
-
Coupling with Dolaphenine (Doe):
-
The protected tetrapeptide is coupled with a dolaphenine derivative using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
-
Global Deprotection:
-
Treat the fully protected peptide with a solution of trifluoroacetic acid (TFA) in DCM to remove all acid-labile protecting groups.[1]
-
Protocol 4: Purification of MMAE
This protocol describes the purification of the final MMAE product.
-
Preparative RP-HPLC:
-
Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient of acetonitrile (B52724) in water, containing 0.1% TFA.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain MMAE as a white solid.[1]
-
Characterization of MMAE
The purity and identity of the synthesized MMAE should be confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
-
System: Analytical RP-HPLC with a C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Detection: UV at 220 nm and 248 nm.
-
Expected Purity: >99%.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected m/z values: [M+H]⁺: 718.4, [M+Na]⁺: 740.4, [M+K]⁺: 756.4.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete NMR spectroscopic characterization of MMAE has been reported.[4][5] The data reveals the presence of two conformers in solution.
Signaling Pathways and Logical Relationships
The synthesis of MMAE follows a logical progression of chemical reactions. The following diagram illustrates the key transformations in the assembly of the pentapeptide backbone.
Caption: Key transformations in the assembly of the MMAE backbone.
Conclusion
The synthesis of MMAE is a challenging but well-established process. The protocols outlined in this application note provide a detailed guide for researchers in the field of ADC development. Careful execution of these steps and rigorous characterization of the final product are essential for the successful production of this potent cytotoxic payload.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-1
Welcome to the Technical Support Center for the synthesis of Monomethyl Auristatin E (MMAE) Intermediate-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this critical intermediate. For the purposes of this guide, "MMAE Intermediate-1" will refer to the protected dipeptide, Boc-L-Val-L-Dil-OMe (Boc-L-Valyl-L-dolaisoleucine methyl ester), a key building block in the total synthesis of MMAE.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing MMAE Intermediate-1 (Boc-L-Val-L-Dil-OMe)?
A1: The synthesis of MMAE Intermediate-1 is typically achieved through a peptide coupling reaction between N-terminally protected L-Valine (Boc-L-Valine) and the methyl ester of L-Dolaisoleucine (L-Dil-OMe). The general workflow involves the activation of the carboxylic acid of Boc-L-Valine, followed by nucleophilic attack by the amino group of L-Dil-OMe.
Q2: Why can the synthesis of this particular dipeptide be challenging?
A2: The primary challenge in synthesizing Boc-L-Val-L-Dil-OMe lies in the steric hindrance presented by both amino acid residues. L-Valine is a β-branched amino acid, and L-Dolaisoleucine is also a sterically bulky amino acid. This steric hindrance can lead to slow reaction rates and incomplete coupling, ultimately resulting in lower yields.[1][2]
Q3: What are the common side reactions to be aware of during the synthesis of MMAE Intermediate-1?
A3: The most common side reactions include:
-
Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, leaving unreacted starting materials.[1]
-
Racemization: The chiral center of the activated amino acid (L-Valine) can be susceptible to epimerization, leading to the formation of diastereomeric impurities (Boc-D-Val-L-Dil-OMe) that can be difficult to separate.
-
Side reactions of coupling reagents: Some coupling reagents can have their own side reactions, for instance, the formation of N-acylurea from carbodiimides like DCC, which can complicate purification.
Troubleshooting Guides
Issue 1: Low Yield of Boc-L-Val-L-Dil-OMe
Low yield is a frequent issue in the synthesis of this sterically hindered dipeptide. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of Boc-L-Val-L-Dil-OMe.
Data on Coupling Reagent Efficiency
The choice of coupling reagent is critical for overcoming steric hindrance. Uronium/aminium salt-based reagents are generally more effective than carbodiimides for this type of challenging coupling.
| Coupling Reagent | Additive | Base | Typical Yield Range (%) | Notes |
| DCC | NHS | - | 40-60 | Prone to formation of insoluble dicyclohexylurea (DCU) byproduct, complicating purification. |
| EDC | HOBt | DIPEA | 50-70 | Water-soluble carbodiimide, easier workup than DCC. |
| HBTU | HOBt | DIPEA | 70-85 | More efficient than carbodiimides, but can be less effective than HATU for highly hindered couplings.[3] |
| HATU | HOAt | DIPEA | 80-95 | Generally considered one of the most effective reagents for sterically hindered couplings due to the formation of a highly reactive OAt-ester.[1][3] |
Yields are approximate and can vary based on specific reaction conditions and scale.
Issue 2: Presence of Diastereomeric Impurities
The presence of the Boc-D-Val-L-Dil-OMe diastereomer, detectable by HPLC and NMR, indicates racemization during the coupling reaction.
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for minimizing racemization.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Val-L-Dil-OMe using HATU
This protocol outlines a high-yield synthesis method for the target dipeptide.
Experimental Workflow
References
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE) Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of key intermediates of Monomethyl auristatin E (MMAE). As "MMAE intermediate-1" is not universally defined, this guide addresses two logical early-stage intermediates:
-
Intermediate-1A: N-methyl-L-valine , a crucial N-terminal amino acid building block.
-
Intermediate-1B: Boc-L-Val-Dolaisoleucine-OMe , a representative dipeptide fragment.
Part 1: Intermediate-1A - N-methyl-L-valine Synthesis via Reductive Amination
The synthesis of N-methyl-L-valine is commonly achieved through the reductive amination of L-valine with formaldehyde (B43269), using a reducing agent such as sodium cyanoborohydride.
Troubleshooting Guide: N-methyl-L-valine Synthesis
| Issue | Potential Cause(s) | Troubleshooting Actions & Solutions |
| Low Yield of N-methyl-L-valine | 1. Incomplete reaction. 2. Formation of side products. 3. Loss during workup and purification. | 1. Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure the dropwise addition of the reducing agent to control the reaction rate and minimize side reactions. 3. Optimize the extraction pH to ensure the product is in the desired form for extraction into the organic layer. |
| Presence of Unreacted L-valine | 1. Insufficient formaldehyde or reducing agent. 2. Poor reactivity of the imine intermediate. | 1. Use a slight excess of formaldehyde and ensure the molar ratio of the reducing agent is appropriate. 2. Maintain a weakly acidic pH (around 6-7) to facilitate imine formation without deactivating the amine.[1] |
| Formation of Dimethyl-L-valine (Over-methylation) | 1. Excess formaldehyde. 2. Reaction conditions favoring further methylation. | 1. Use a controlled amount of formaldehyde (typically 1.0-1.2 equivalents). 2. Add the reducing agent promptly after the imine formation is complete to minimize the time the newly formed secondary amine is exposed to excess formaldehyde. |
| Formation of N-cyanomethyl by-product | 1. Reaction of cyanide, a byproduct of NaBH3CN, with formaldehyde. | 1. This side reaction can reduce the yield of the desired product.[2] Adding metal ions like Ni2+ can help suppress this by complexing with free cyanide.[2] |
| Racemization of the Chiral Center | 1. Harsh reaction conditions (e.g., high temperature or extreme pH). | 1. Maintain a mild temperature (room temperature is often sufficient). 2. Avoid strongly acidic or basic conditions during the reaction and workup. |
Frequently Asked Questions (FAQs): N-methyl-L-valine Synthesis
Q1: What is the optimal pH for the reductive amination of L-valine?
A1: The optimal pH is typically in the range of 6-7. This pH is a compromise that allows for efficient imine formation without protonating the amine nucleophile to a non-reactive ammonium (B1175870) species.[1]
Q2: Can I use sodium borohydride (B1222165) (NaBH4) instead of sodium cyanoborohydride (NaBH3CN)?
A2: While NaBH4 can be used, NaBH3CN is generally preferred for reductive amination. NaBH3CN is a milder reducing agent that is more selective for the protonated imine over the carbonyl group of formaldehyde, which helps to prevent the reduction of the starting aldehyde and other side reactions.[1][3]
Q3: My reaction is very slow. What can I do to speed it up?
A3: You can try slightly increasing the temperature or adding a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation.[4] However, be cautious as higher temperatures can increase the risk of side reactions and racemization.
Q4: How can I effectively purify the final N-methyl-L-valine product?
A4: Purification is typically achieved by an acid-base workup. The reaction mixture is first acidified to remove any unreacted aldehyde and other non-basic impurities. Then, the aqueous layer is basified to deprotonate the amino acid, which can then be extracted with an organic solvent. Crystallization or column chromatography can be used for further purification if needed.
Experimental Protocol: Synthesis of N-methyl-L-valine
This protocol is a general guideline and may require optimization.
Materials:
-
L-valine
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH3CN)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
Procedure:
-
Dissolve L-valine in methanol in a round-bottom flask.
-
Add paraformaldehyde to the solution and stir until it dissolves.
-
Carefully add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours, monitoring the reaction by TLC.
-
After completion, acidify the reaction mixture with 1N HCl to a pH of ~2.
-
Wash the aqueous layer with diethyl ether to remove organic impurities.
-
Basify the aqueous layer with 1N NaOH to a pH of ~9-10.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methyl-L-valine.
Workflow Diagram
Caption: Workflow for the synthesis of N-methyl-L-valine.
Part 2: Intermediate-1B - Dipeptide (Boc-L-Val-Dolaisoleucine-OMe) Synthesis
The formation of the dipeptide bond is a critical step in the assembly of the MMAE backbone. This involves the coupling of an N-protected amino acid (e.g., Boc-L-Valine) with the ester of another amino acid (e.g., Dolaisoleucine methyl ester).
Troubleshooting Guide: Dipeptide Synthesis
| Issue | Potential Cause(s) | Troubleshooting Actions & Solutions |
| Low Coupling Yield | 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance from bulky side chains (e.g., valine, dolaisoleucine). 3. Incomplete reaction. | 1. Ensure the coupling agent is fresh and used in the correct stoichiometry. 2. Use a more powerful coupling reagent like HATU or COMU, which are effective for sterically hindered amino acids.[5] Consider double coupling. 3. Extend the reaction time and monitor completion by TLC or LC-MS. |
| Racemization/Epimerization | 1. Over-activation of the carboxylic acid. 2. Presence of a strong base. 3. High reaction temperature. | 1. Use a coupling reagent known to suppress racemization, such as HATU, and an additive like HOAt.[5][6] 2. Use a hindered, non-nucleophilic base like DIPEA instead of triethylamine. 3. Perform the coupling at a lower temperature (e.g., starting at 0°C). |
| Formation of N-acylurea byproduct | 1. Use of carbodiimide (B86325) coupling agents (e.g., DCC, EDC) without an additive. | 1. This is a common side reaction with carbodiimides.[5] Add HOBt or HOAt to trap the activated intermediate and prevent rearrangement. |
| Difficulty in Purification | 1. Presence of diastereomeric impurities that co-elute. 2. Unreacted starting materials or byproducts from the coupling agent. | 1. Optimize the HPLC purification method (e.g., gradient, column chemistry) to improve the resolution of diastereomers.[7] 2. Perform an aqueous workup to remove water-soluble impurities before column chromatography. |
Frequently Asked Questions (FAQs): Dipeptide Synthesis
Q1: Which coupling reagent is best for coupling sterically hindered amino acids like those in MMAE?
A1: For sterically hindered amino acids, phosphonium (B103445) or aminium/uronium-based coupling reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides (e.g., DCC, EDC).[5] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[6]
Q2: How can I detect and quantify diastereomeric impurities?
A2: Diastereomeric impurities can be detected and quantified using chiral HPLC or by standard reversed-phase HPLC with optimized conditions that allow for their separation.[7][8] NMR spectroscopy can also be used to identify the presence of diastereomers.
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used with coupling reagents to suppress racemization and improve coupling efficiency.[5] They react with the activated amino acid to form an active ester that is less prone to racemization and reacts efficiently with the amine component.
Q4: Is it necessary to protect the side chains of the amino acids being coupled?
A4: Yes, it is crucial to protect any reactive functional groups on the amino acid side chains to prevent unwanted side reactions during peptide coupling. For the synthesis of this dipeptide, the N-terminus of L-valine is protected with a Boc group.
Experimental Protocol: Synthesis of Boc-L-Val-Dolaisoleucine-OMe using HATU
This protocol is a general guideline and may require optimization.
Materials:
-
Boc-L-Valine
-
Dolaisoleucine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
1N HCl
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve Boc-L-Valine and HATU in anhydrous DMF under an inert atmosphere.
-
Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve dolaisoleucine methyl ester hydrochloride in anhydrous DMF and add DIPEA to neutralize the salt.
-
Cool the pre-activated acid solution to 0°C.
-
Slowly add the solution of the free-based dolaisoleucine methyl ester to the activated Boc-L-Valine solution.
-
Add additional DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Logical Relationship Diagram
Caption: Logical relationships in dipeptide synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. methyl-life.com [methyl-life.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of MMAE Intermediate Coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of reaction conditions during the coupling of Monomethyl Auristatin E (MMAE) intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the peptide coupling steps in MMAE synthesis?
A1: The synthesis of MMAE, a complex tetrapeptide, is prone to several side reactions common in peptide chemistry. The most frequent issues include:
-
Racemization: The chiral centers of the amino acid residues, particularly unusual ones like dolaisoleuine and dolaproine, can epimerize under the activation conditions required for peptide bond formation. This leads to diastereomeric impurities that are often difficult to separate from the desired product.[1]
-
Incomplete Coupling: Steric hindrance, especially around N-methylated amino acids and bulky side chains, can prevent the peptide coupling reaction from reaching completion. This results in the formation of "deletion peptides" which lack one or more amino acid residues.[1]
-
Side-Chain Reactions: Functional groups on amino acid side chains can undergo unwanted reactions. For instance, unprotected hydroxyl groups could be acylated.[1][2] Using appropriate protecting groups for reactive side chains is crucial to prevent these reactions.[2]
Q2: How can I minimize racemization during the synthesis of MMAE?
A2: Minimizing racemization is critical for obtaining stereochemically pure MMAE. Key strategies include:
-
Choice of Coupling Reagents: Employ coupling reagents known to suppress racemization. Additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often used with carbodiimides to reduce the risk of epimerization.[1]
-
Reaction Conditions: Maintain careful control over the reaction temperature and time. Lower temperatures generally reduce the rate of racemization.[1]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions.[1]
-
Protecting Group Strategy: The use of appropriate protecting groups on the amino acid residues helps maintain their stereochemical integrity.[1]
Q3: My reaction yield is consistently low. What are the most common causes for the coupling of an MMAE intermediate to a linker (e.g., MC-VC-PAB)?
A3: Low yield in MMAE-linker conjugation can stem from several factors:
-
Reagent Quality and Moisture: Degradation of coupling reagents or the presence of moisture can significantly reduce efficiency. Water can hydrolyze activated intermediates. It is crucial to use high-purity, anhydrous solvents and reagents.[3]
-
Incorrect Stoichiometry: An improper molar ratio of the MMAE intermediate, the linker, coupling reagents, and base can lead to incomplete conversion or the formation of side products.[3] A slight excess of the activated linker (e.g., 1.2 equivalents) is often recommended.[3]
-
Poor Solubility: MMAE and many linker intermediates are hydrophobic. Poor solubility in the reaction solvent can hinder the reaction rate.[2][3]
-
Suboptimal Reaction Conditions: Non-ideal temperature, reaction time, or pH can negatively impact the yield.[3]
Q4: How can I improve the solubility of MMAE and its intermediates during the reaction?
A4: Given the hydrophobic nature of MMAE, achieving complete dissolution is essential.[3] Consider the following strategies:
-
Solvent Selection: Use anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[3]
-
Co-solvents: In some cases, adding a co-solvent may improve solubility.
-
Sonication: Gentle sonication can be effective in dissolving suspended particles before initiating the reaction.[3]
Q5: What are the recommended methods for purifying the final MMAE product or its conjugated intermediates?
A5: High-Performance Liquid Chromatography (HPLC) is the most effective and commonly used method for purifying synthetic peptides like MMAE.[1]
-
Reversed-Phase HPLC (RP-HPLC): This is the standard technique. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution.[1]
-
Optimization: If you experience co-elution of impurities, optimizing the HPLC gradient, using a different stationary phase, or employing an alternative ion-pairing reagent can improve separation.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during MMAE intermediate coupling and provides actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| Low Final Yield | 1. Incomplete coupling reactions.[1] 2. Steric hindrance.[2] 3. Loss of product during purification.[1] 4. Aggregation of the peptide chain.[1] | 1. Increase the excess of the acylating agent and/or extend the coupling time. Consider a "double coupling" step for particularly difficult or sterically hindered residues.[1] 2. Use specialized coupling reagents designed for hindered amino acids.[2] 3. Optimize HPLC purification conditions (e.g., gradient, flow rate) to minimize peak broadening and material loss.[1] 4. Use additives that disrupt hydrogen bonding or synthesize on a low-substitution resin.[1] |
| Multiple Peaks in Crude HPLC Analysis | 1. Racemization leading to diastereomers.[1] 2. Incomplete coupling resulting in deletion peptides.[1] 3. Side reactions involving protecting groups.[1] | 1. Re-evaluate the coupling method. Use racemization-suppressing reagents (e.g., HATU + HOAt, or carbodiimides + OxymaPure®) and lower the reaction temperature.[1][2] 2. Monitor coupling completion at each step using a qualitative method (e.g., Kaiser or Ninhydrin test). Implement double coupling where necessary.[1][2] 3. Review the protecting group strategy for compatibility with all reaction conditions.[1] |
| Difficulty in Separating Impurities | 1. Co-elution of diastereomers or other closely related impurities.[1] 2. Aggregation of the purified peptide.[1] | 1. Optimize the HPLC gradient for better resolution. Consider trying a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing reagent.[1] 2. Lyophilize the purified product from a solution containing a low concentration of an organic acid (e.g., acetic acid) to disrupt aggregates.[1] |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents (especially water content).[3] 2. Variations in reaction temperature or timing.[3] | 1. Always use fresh, high-purity anhydrous solvents and reagents. Store coupling reagents under anhydrous conditions.[2][3] 2. Ensure precise control of reaction parameters using appropriate equipment (e.g., ice baths for 0 °C, cryocoolers for lower temperatures). |
Data Presentation: Reaction Condition Parameters
The following tables summarize typical reaction conditions and reagents used in MMAE intermediate coupling steps.
Table 1: Recommended Coupling Reagents & Additives
| Reagent/Additive | Type | Key Advantages & Notes |
| HATU, HBTU, TBTU | Aminium/Uronium | Commonly used for efficient coupling. HATU is highly effective for hindered couplings.[2] Excess can cause side reactions.[4] |
| PyBOP, PyAOP | Phosphonium | Excellent for hindered couplings and cyclization. Does not cause guanidinylation side reactions, leading to cleaner outcomes. |
| COMU | Uronium (Oxyma-based) | A safer and highly efficient alternative to benzotriazole-based reagents.[4] Exists in a more reactive uronium form.[4] |
| EDC·HCl (with additive) | Carbodiimide | A common and cost-effective reagent, but requires an additive to suppress racemization.[1][5] |
| HOBt, OxymaPure® | Additives | Used with carbodiimides to form active esters that reduce the risk of epimerization.[1] Oxyma-based reagents are not potentially explosive like triazole-based ones. |
| DIPEA, NMM | Base | Non-nucleophilic bases used to activate the reaction. DIPEA is a common choice.[1][2] |
Table 2: Typical Reaction Parameters for Peptide Coupling
| Parameter | Condition | Notes |
| Coupling Reagents | HATU, HBTU, PyBOP, etc. | Choice depends on the specific amino acid sequence and potential for side reactions.[2] |
| Equivalents of Reagents | 1.5 - 5 equivalents | Higher equivalents may be necessary for sterically hindered couplings.[2] A slight excess (e.g., 1.2 eq) of the activated component is common.[3] |
| Base | DIPEA, NMM | Typically used with aminium and phosphonium-type coupling reagents.[2] |
| Solvent | DMF, NMP, DMSO | Must be high purity and anhydrous.[2][3] |
| Temperature | 0 °C to Room Temperature | Can be lowered to reduce side reactions like racemization.[2][5] |
| Reaction Time | 1 - 24 hours | Monitor reaction completion with a qualitative test (e.g., Ninhydrin) or by LC-MS.[2][5] |
Experimental Protocols
General Protocol: Coupling of an N-terminally Protected Peptide Fragment to an Amine-Containing Intermediate (e.g., Intermediate-9)
This protocol outlines a general procedure for the amide bond formation, a critical step in the total synthesis of MMAE. This example uses HATU as the coupling reagent.
Materials:
-
N-terminally protected peptide fragment (with a free carboxylic acid) (1.0 eq.)
-
Amine-containing intermediate (e.g., Intermediate-9) (1.0 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
Procedure:
-
In a clean, oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-terminally protected peptide fragment and HATU in anhydrous DMF.[5]
-
Stir the solution at room temperature for approximately 15 minutes to pre-activate the carboxylic acid.[5]
-
In a separate flask, dissolve the amine-containing intermediate in anhydrous DMF.[5]
-
Cool the pre-activated acid solution to 0 °C using an ice bath.[5]
-
Slowly add the solution of the amine intermediate to the pre-activated acid mixture.[5]
-
Add DIPEA dropwise to the reaction mixture while maintaining the temperature at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.[5]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.[5]
-
Upon completion, proceed with standard aqueous workup (e.g., dilute with an organic solvent like DCM, wash with 1N HCl, saturated NaHCO₃, and brine) and purification (e.g., silica (B1680970) gel chromatography or RP-HPLC).[5]
Visualizations
Caption: General experimental workflow for MMAE intermediate coupling.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
References
Degradation pathways of auristatin intermediates under stress conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of auristatin intermediates, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), under stress conditions. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Detailed forced degradation studies on auristatin intermediates are not extensively published in the public domain. The degradation pathways described below are based on general principles of peptide and organic chemistry and should be considered potential or hypothetical pathways. Experimental validation is required to confirm these pathways and the identity of any degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to evaluate the stability of auristatin intermediates?
A1: Forced degradation studies for auristatin intermediates are typically conducted under the stress conditions outlined in the ICH Q1A(R2) guidelines. These include:
-
Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% to 30% H₂O₂) at room or elevated temperatures.
-
Thermal Degradation: Heating the solid material or a solution at high temperatures (e.g., 70°C or higher).
-
Photolytic Degradation: Exposing the material to UV and visible light.
Q2: My auristatin intermediate is showing degradation under acidic conditions. What are the likely degradation pathways?
A2: Under acidic conditions, the most probable degradation pathway for auristatin intermediates, which are complex peptides, is the hydrolysis of amide bonds in the peptide backbone. This would lead to the fragmentation of the molecule into smaller peptide units or individual amino acid derivatives. The specific amide bond that is most susceptible to hydrolysis may depend on the surrounding chemical environment and steric hindrance.
Q3: I am observing degradation of my auristatin intermediate in a basic solution. What chemical changes might be occurring?
A3: In basic conditions, amide bond hydrolysis is also a primary degradation pathway, similar to acidic conditions.[1] Additionally, epimerization at chiral centers, particularly at the α-carbon of the amino acid residues, can occur under basic conditions. This would result in the formation of diastereomers, which may have different chromatographic properties and biological activity.
Q4: What are the potential degradation products of auristatin intermediates under oxidative stress?
A4: The most likely sites of oxidation in auristatin intermediates are the electron-rich moieties. For instance, in MMAF, the phenylalanine residue could be susceptible to oxidation.[2] For both MMAE and MMAF, other potential sites include the various N-methyl groups and methoxy (B1213986) groups, which could be oxidized or demethylated. Oxidation can lead to the formation of N-oxides, hydroxylation products, or cleavage of the peptide backbone.
Q5: How can I identify the degradation products formed during my stress studies?
A5: The most powerful technique for identifying degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with high-resolution mass spectrometry (HRMS). This allows for the separation of the degradation products from the parent compound and from each other, followed by accurate mass measurement to determine their elemental composition and fragmentation analysis (MS/MS) to elucidate their structures.
Troubleshooting Guides
Problem: Unexpected peaks are observed in the HPLC chromatogram of my auristatin intermediate after storage.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting: Review the recommended storage conditions for your specific auristatin intermediate. Ensure that it has been stored at the correct temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air.
-
-
Possible Cause 2: Contamination of the sample or HPLC system.
-
Troubleshooting: Run a blank injection (mobile phase only) to check for system contamination. Prepare a fresh sample of the auristatin intermediate using clean glassware and high-purity solvents.
-
-
Possible Cause 3: Formation of diastereomers due to epimerization.
-
Troubleshooting: If the new peaks have the same mass as the parent compound, they may be diastereomers. This can sometimes be confirmed by specialized chiral chromatography or by analyzing the fragmentation patterns in MS/MS.
-
Problem: Significant degradation of the auristatin intermediate is observed during conjugation to a linker.
-
Possible Cause 1: Harsh reaction conditions.
-
Troubleshooting: Evaluate the pH, temperature, and reaction time of your conjugation reaction. If possible, explore milder conditions. The use of protecting groups on sensitive functionalities of the auristatin intermediate may be necessary.
-
-
Possible Cause 2: Instability of the linker-auristatin conjugate.
-
Troubleshooting: The newly formed bond between the linker and the auristatin may be labile under the reaction or work-up conditions. Analyze the reaction mixture at different time points to monitor the formation and potential degradation of the conjugate.
-
Data Presentation
The following tables provide an illustrative summary of potential degradation data for auristatin intermediates under forced stress conditions. Note: The data presented here are hypothetical examples to demonstrate a structured format and are not based on actual experimental results from published literature.
Table 1: Hypothetical Degradation of MMAE under Stress Conditions
| Stress Condition | Time (hours) | MMAE Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 24 | 85 | Hydrolysis fragments (e.g., di- or tri-peptides) |
| 0.1 M NaOH at 60°C | 24 | 80 | Hydrolysis fragments, Epimers of MMAE |
| 6% H₂O₂ at 25°C | 24 | 90 | Oxidized MMAE (e.g., N-oxides) |
| Dry Heat at 80°C | 72 | 95 | Minor uncharacterized degradants |
| Photolytic (ICH Q1B) | - | 98 | Minor uncharacterized degradants |
Table 2: Hypothetical Degradation of MMAF under Stress Conditions
| Stress Condition | Time (hours) | MMAF Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 24 | 88 | Hydrolysis fragments |
| 0.1 M NaOH at 60°C | 24 | 82 | Hydrolysis fragments, Epimers of MMAF |
| 6% H₂O₂ at 25°C | 24 | 85 | Oxidized MMAF (e.g., hydroxylated phenylalanine) |
| Dry Heat at 80°C | 72 | 96 | Minor uncharacterized degradants |
| Photolytic (ICH Q1B) | - | 97 | Minor uncharacterized degradants |
Experimental Protocols
Protocol 1: Forced Degradation of an Auristatin Intermediate
This protocol describes a general procedure for conducting forced degradation studies on an auristatin intermediate.
-
Sample Preparation:
-
Prepare a stock solution of the auristatin intermediate (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid residue in an oven at 80°C.
-
Photolytic Degradation: Expose a solution of the auristatin intermediate in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours for hydrolytic and oxidative studies; longer for thermal and photolytic studies).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for Auristatin Intermediates
This protocol provides a general-purpose reversed-phase HPLC method for the analysis of auristatin intermediates and their degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
References
Technical Support Center: Overcoming Challenges in the Purification of MMAE Intermediates
Welcome to the technical support center for the purification of Monomethyl Auristatin E (MMAE) intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these potent cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of MMAE intermediates?
A1: The synthesis of MMAE, a complex peptide, is prone to several side reactions that can introduce various impurities. These include:
-
Diastereomers: Racemization at the chiral centers of the amino acid residues, particularly the non-standard amino acids like dolaisoleuine and dolaproine, can occur during peptide coupling, leading to diastereomeric impurities that are often difficult to separate from the desired product.[1]
-
Deletion Peptides: Incomplete coupling reactions, often due to steric hindrance from bulky amino acid side chains and N-methyl groups, can result in peptides missing one or more amino acid residues.[1][2]
-
Truncated Peptides: These are sequences that are shorter than the intended peptide, typically missing amino acids from the N-terminus due to incomplete reactions.[2][3]
-
Incompletely Deprotected Peptides: Residual protecting groups on amino acid side chains that are not removed during the final cleavage step can lead to impurities.[2][3]
-
Side-Reaction Products: Unwanted chemical modifications to the peptide can occur, such as acylation of hydroxyl groups if they are not properly protected.[1]
Q2: What is the primary recommended method for purifying MMAE and its intermediates?
A2: The most common and effective method for purifying MMAE and its intermediates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates molecules based on their hydrophobicity. A C18 column is typically used with a gradient of an organic solvent, like acetonitrile (B52724), in water, often with an additive such as trifluoroacetic acid (TFA).[1] For industrial-scale purification, a multi-step approach may be employed, starting with a capture step like ion-exchange chromatography followed by a polishing step with RP-HPLC.
Q3: How can I minimize racemization during the synthesis of MMAE intermediates?
A3: Minimizing racemization is critical for obtaining stereochemically pure MMAE. Key strategies include:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides to reduce epimerization.[1]
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures generally reduce the risk of racemization. The choice of a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is also important.[1]
-
Protecting Group Strategy: Employing appropriate protecting groups on the amino acid residues helps maintain their stereochemical integrity throughout the synthesis.[1]
Q4: My crude product shows multiple peaks on HPLC. What are the likely causes?
A4: The presence of multiple peaks in the HPLC analysis of your crude product can be attributed to several factors:
-
Racemization leading to the formation of diastereomers.[1]
-
Incomplete coupling reactions resulting in deletion peptides.[1]
-
Side reactions involving protecting groups or amino acid side chains.[1]
-
Aggregation of the peptide chain on the solid support during synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of MMAE intermediates and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield of Intermediate | 1. Incomplete coupling reactions. 2. Loss of product during purification. 3. Aggregation of the peptide on solid support. | 1. Use a higher excess of the acylating agent and/or extend the coupling time. Consider a double coupling for sterically hindered residues.[1] 2. Optimize HPLC purification conditions to minimize peak broadening and material loss. 3. Synthesize on a low-substitution resin or use additives that disrupt hydrogen bonding.[1] |
| Difficulty in Separating Impurities from the Intermediate | 1. Co-elution of diastereomers or closely related impurities. 2. Aggregation of the purified peptide. | 1. Optimize the HPLC gradient to improve resolution. A shallower gradient is often effective.[3] Consider using a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides) or a different ion-pairing reagent.[1] 2. Lyophilize the purified intermediate from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.[1] |
| Presence of Deletion Peptides | Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc or Boc).[3] | Ensure complete deprotection by monitoring the reaction (e.g., using a Kaiser test for Fmoc removal) and extending the deprotection time or performing a second deprotection step if necessary. |
| Incompletely Deprotected Peptides in Final Product | Inefficient final cleavage/deprotection step. | Review your cleavage cocktail and ensure the appropriate scavengers are used. Extend the cleavage time or repeat the cleavage step to ensure all protecting groups are removed. |
Data Presentation
Table 1: Typical Purity and Yield for MMAE Synthesis Stages
| Synthesis Stage | Typical Crude Purity | Typical Overall Yield (after purification) | Final Purity (API) |
| Peptide Synthesis | 50-80% | >80% (molar) | >99% |
Note: These values are general ranges and can be influenced by factors such as the peptide sequence, coupling efficiency, and protecting group strategy.
Table 2: Representative RP-HPLC Conditions for MMAE Intermediate Analysis and Purification
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | 20-25 mL/min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
| Column Temperature | 40°C | Ambient or slightly elevated |
Experimental Protocols
Protocol 1: General Procedure for Analytical RP-HPLC of MMAE Intermediates
Purpose: To assess the purity of MMAE intermediates.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Sample solvent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the MMAE intermediate in 1 mL of the sample solvent.
-
System Equilibration: Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Data Analysis: Monitor the elution profile at 214 nm and 280 nm. Integrate the peak areas to determine the relative purity of the intermediate.
Protocol 2: General Procedure for Preparative RP-HPLC Purification of MMAE Intermediates
Purpose: To purify crude MMAE intermediates.
Materials:
-
Preparative HPLC system with UV detector and fraction collector
-
C18 preparative column (e.g., 21.2 x 250 mm, 10 µm)
-
Mobile Phase A: HPLC-grade water with 0.1% TFA
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA
-
Sample solvent: Acetonitrile/Water with a minimal amount of DMSO if needed for solubility.
Procedure:
-
Sample Preparation: Dissolve the crude intermediate in a minimal amount of the sample solvent.
-
System Equilibration: Equilrate the preparative column with the initial gradient conditions determined from analytical HPLC.
-
Injection: Load the dissolved sample onto the column.
-
Gradient Elution: Run the optimized gradient to separate the target intermediate from impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired intermediate.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified intermediate as a solid.
Visualizations
Caption: General workflow for the purification and analysis of MMAE intermediates.
Caption: Troubleshooting decision tree for low purity of MMAE intermediates.
References
How to prevent epimerization during auristatin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of auristatins and their analogs.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in auristatin synthesis?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer called an epimer. In the context of auristatin synthesis, which involves the coupling of multiple chiral amino acids, maintaining the precise stereochemistry of each component is crucial for the final compound's biological activity.[1][2] Epimerization can lead to a mixture of diastereomers that are difficult to separate and can result in a final product with significantly reduced potency or an altered pharmacological profile.[3] The unique and sterically hindered amino acid residues in auristatins, such as dolaisoleuine and dolaproine, are particularly susceptible to epimerization during synthesis.[3]
Q2: Which steps in the auristatin synthesis are most prone to epimerization?
A2: Epimerization is most likely to occur during the activation of the carboxylic acid group of an amino acid for peptide bond formation.[1] This is a critical step that is repeated for the addition of each amino acid residue in the auristatin backbone. The formation of an oxazolone (B7731731) intermediate during this activation step is a common mechanism that leads to the loss of stereochemical integrity.[1] Additionally, the use of strong bases can directly cause the abstraction of the alpha-proton of the amino acid, also leading to epimerization.[1] The coupling of sterically hindered or N-methylated amino acids, both of which are present in the auristatin structure, can be particularly challenging and may require longer reaction times or more forcing conditions, increasing the risk of epimerization.[4]
Q3: What are the primary factors that influence the rate of epimerization?
A3: Several factors can influence the extent of epimerization during peptide synthesis:
-
Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can speed up the desired peptide bond formation, they can also increase the risk of epimerization if not used correctly.
-
Additives: Additives are often used in conjunction with coupling reagents to suppress epimerization by minimizing the formation of the problematic oxazolone intermediate.
-
Base: The type and amount of base used can significantly impact epimerization. Stronger bases and excess amounts can increase the rate of epimerization.
-
Solvent: The polarity of the solvent can influence the reaction rates of both the desired coupling and the epimerization side reaction. Polar solvents can sometimes increase the rate of epimerization.[4]
-
Temperature: Higher reaction temperatures can accelerate both the coupling reaction and the rate of epimerization.[4]
-
Amino Acid Structure: The inherent structure of the amino acid being coupled plays a role. Sterically hindered amino acids and certain residues like cysteine and histidine are more prone to epimerization. In auristatins, the unique structures of dolaisoleuine and dolaproine present specific challenges.[5][6]
Troubleshooting Guides
Issue 1: High levels of epimerization detected in the crude product.
This is a common issue that can significantly impact the yield and purity of the final auristatin product. The following troubleshooting steps can help identify and resolve the source of epimerization.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high epimerization.
Detailed Steps:
-
Review Coupling Reagent and Additive Choice:
-
Problem: The chosen coupling reagent may be too aggressive or used without an appropriate epimerization-suppressing additive.
-
Solution: Switch to a coupling reagent known for low epimerization rates. Uronium/aminium salt-based reagents like HATU, HCTU, and COMU, when used with additives like HOAt or OxymaPure®, are generally considered superior to carbodiimides like DCC or DIC alone in suppressing epimerization.[3][7] Phosphonium salt reagents like PyBOP and PyAOP are also effective.
-
Action: If using a carbodiimide, ensure the addition of an equimolar amount of an additive such as HOBt, HOAt, or OxymaPure®.[7][8] Consider replacing HOBt with the more effective HOAt or the safer OxymaPure®.
-
-
Evaluate Base and Solvent System:
-
Problem: The base used may be too strong, or the solvent may be promoting epimerization.
-
Solution: Use a weaker tertiary amine base such as N-methylmorpholine (NMM) instead of a stronger base like diisopropylethylamine (DIPEA). Use the minimum necessary amount of base. The choice of solvent can also be critical; while DMF is common, less polar solvents may reduce epimerization if solubility allows.[4]
-
Action: Perform a small-scale experiment comparing different bases and solvents to identify the optimal combination for your specific coupling step.
-
-
Assess Reaction Temperature and Time:
-
Problem: Elevated temperatures and prolonged reaction times can increase the extent of epimerization.[4]
-
Solution: Conduct coupling reactions at lower temperatures (e.g., 0 °C to room temperature). Monitor the reaction progress closely and stop the reaction as soon as it is complete to avoid unnecessary exposure to conditions that promote epimerization.
-
Action: Optimize the reaction time by taking aliquots at different time points and analyzing for both product formation and epimerization.
-
-
Optimize Purification Strategy:
-
Problem: Diastereomers formed due to epimerization can be difficult to separate.
-
Solution: Develop a robust HPLC purification method. Chiral HPLC or reverse-phase HPLC with optimized conditions can be used to separate diastereomers.
-
Action: Screen different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase gradients to achieve baseline separation of the desired product from its epimers.[9][10]
-
Issue 2: Difficulty in coupling sterically hindered or N-methylated amino acids without epimerization.
The auristatin backbone contains several sterically demanding and N-methylated residues, which are notoriously difficult to couple efficiently and without loss of stereochemical integrity.
Workflow for Coupling Hindered Residues:
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxymapure.com [oxymapure.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Maleimide Linkers in ADC Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to stabilize maleimide (B117702) linkers in Antibody-Drug Conjugate (ADC) conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-cysteine linked ADCs?
A1: The primary cause of instability is the reversibility of the thiol-maleimide linkage, known as the retro-Michael reaction.[1][2][3][4][5][6][7] This reaction can lead to the deconjugation of the drug-linker from the antibody, resulting in premature payload release.[1][3][8] This premature release can decrease therapeutic efficacy and increase off-target toxicity.[1][8][9]
Q2: What are the main strategies to stabilize maleimide linkers in ADCs?
A2: The most effective strategy to prevent the retro-Michael reaction and stabilize the ADC is to promote the hydrolysis of the thiosuccinimide ring formed after conjugation.[1][2][8] The resulting ring-opened maleamic acid thioether is resistant to the retro-Michael reaction.[1][2] This can be achieved through:
-
Post-conjugation hydrolysis: Inducing hydrolysis by adjusting the pH after conjugation.
-
Using next-generation maleimides:
-
N-aryl maleimides: These have electron-withdrawing groups that accelerate hydrolysis.[1][9][10][11]
-
Self-hydrolyzing maleimides: These incorporate strategically positioned basic groups that act as intramolecular catalysts for rapid hydrolysis at physiological pH.[1][5][6]
-
Dibromomaleimides (DBM) and Dithiomaleimides (DTM): These allow for disulfide rebridging and result in more stable conjugates.[12]
-
Q3: My ADC is showing significant payload loss during in-plasma stability assays. What is the likely cause and how can I fix it?
A3: Significant payload loss in plasma is a strong indicator of deconjugation due to the retro-Michael reaction.[2] In a thiol-rich environment like plasma, the drug-linker can be transferred to other molecules like albumin.[2][13]
Troubleshooting Steps:
-
Confirm the mechanism: Use LC-MS to analyze the ADC after plasma incubation to identify deconjugation products.[2]
-
Promote thiosuccinimide hydrolysis: After conjugation, incubate the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) to accelerate the ring-opening hydrolysis.[14] Monitor the conversion to the hydrolyzed form by mass spectrometry.[14]
-
Switch to a more stable maleimide: Synthesize your ADC using an N-aryl maleimide or a self-hydrolyzing maleimide to enhance stability.[1][5][6][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Suboptimal pH: The ideal pH for thiol-maleimide conjugation is 6.5-7.5.[2][7][15] Below pH 6.5, the reaction slows, and above pH 7.5, maleimides can react with amines (lysine residues).[2][15] 2. Inaccessible or Oxidized Cysteines: Target cysteines may be sterically hindered or have formed disulfide bonds.[14] 3. Maleimide Hydrolysis: The maleimide linker may have hydrolyzed before conjugation, rendering it inactive.[14] | 1. Optimize Reaction pH: Maintain the reaction buffer within the pH 6.5-7.5 range.[2][7][15] 2. Reduce Disulfide Bonds: Pre-treat the antibody with a reducing agent like TCEP to ensure free thiols are available for conjugation.[2][14] 3. Control Reaction Conditions: Store maleimide linkers in a dry, biocompatible solvent like DMSO and minimize exposure to aqueous conditions before conjugation.[7] |
| Premature Drug Release | Retro-Michael Reaction: The thiosuccinimide linkage is reversible, leading to deconjugation.[1][2][3][4][5][6][7] | 1. Induce Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote the formation of the stable, ring-opened structure.[14] 2. Utilize Stabilizing Maleimides: Employ N-aryl or self-hydrolyzing maleimides that are designed for enhanced stability.[1][5][6][9] |
| ADC Aggregation | Increased Hydrophobicity: The addition of hydrophobic payloads can lead to aggregation, especially when using traditional conjugation methods that involve reducing interchain disulfides.[3][16] | 1. Use Site-Specific Conjugation: Employ engineered cysteine residues for conjugation to create a more homogeneous product.[3] 2. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may help to reduce aggregation. 3. Formulation Optimization: Screen different buffer conditions (pH, excipients) to improve ADC solubility. |
Data on Maleimide Stability
The stability of the maleimide linker is significantly influenced by its chemical structure. N-aryl maleimides have demonstrated superior stability compared to traditional N-alkyl maleimides.
| Maleimide Type | % Deconjugation in Serum (7 days at 37°C) | Reference |
| N-alkyl maleimides | 35-67% | [9][10][11] |
| N-aryl maleimides | < 20% | [9][10][11] |
Experimental Protocols
Protocol 1: Post-Conjugation Hydrolysis for ADC Stabilization
-
Conjugation: Perform the thiol-maleimide conjugation reaction under optimal conditions (pH 6.5-7.5).
-
Confirmation: Confirm the formation of the ADC conjugate using analytical methods such as HPLC or mass spectrometry.
-
pH Adjustment: Adjust the pH of the ADC solution to 8.5-9.0 using a suitable buffer.
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the progress of the thiosuccinimide ring hydrolysis by mass spectrometry until completion.
-
Neutralization: Re-neutralize the ADC solution to a pH of 7.0-7.5 for storage or downstream applications.[14]
Protocol 2: Thiol Exchange Assay to Assess Stability
-
Preparation: Prepare a solution of the ADC in a physiological buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the ADC with an excess of a small molecule thiol, such as glutathione.
-
Analysis: At various time points, analyze the reaction mixture using HPLC or LC-MS.
-
Quantification: Monitor the transfer of the payload from the antibody to the small molecule thiol over time to determine the susceptibility of the linker to thiol exchange.[2]
Visual Guides
References
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. kinampark.com [kinampark.com]
- 10. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
Technical Support Center: Managing Auristatin Payload Toxicity in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of auristatin payloads during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for auristatin payloads like MMAE and MMAF?
Auristatin payloads, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are highly potent antimitotic agents. Their primary mechanism of action is to inhibit cell division by blocking the polymerization of tubulin in the mitotic spindle. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[1][2]
Q2: What are the main differences between MMAE and MMAF, and how do they impact toxicity?
The key difference between MMAE and MMAF lies in their chemical structure and resulting cell permeability. MMAE is a membrane-permeable payload, which allows it to diffuse out of the target cancer cell and kill neighboring, antigen-negative cells. This is known as the "bystander effect."[3] While this can enhance anti-tumor activity in heterogeneous tumors, it can also increase off-target toxicity. MMAF, on the other hand, has a charged C-terminal phenylalanine, making it largely membrane-impermeable. This limits its bystander effect but can contribute to a more favorable safety profile by reducing damage to healthy tissues.[3]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the toxicity and efficacy of an auristatin ADC?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an Antibody-Drug Conjugate (ADC). A higher DAR generally leads to increased potency. However, ADCs with very high DARs (e.g., >8) often exhibit faster clearance from circulation, reduced tolerability, and a narrower therapeutic window. This is often attributed to the increased hydrophobicity of the ADC, which can lead to aggregation and off-target uptake. Finding the optimal DAR is a crucial step in ADC development to balance efficacy and safety.
Q4: What are the common off-target toxicities associated with auristatin-based ADCs?
Common off-target toxicities observed with auristatin-based ADCs in preclinical and clinical studies include myelosuppression (neutropenia, thrombocytopenia), peripheral neuropathy, and hepatotoxicity. These toxicities can arise from the premature release of the payload in circulation or the uptake of the ADC by healthy tissues.
Q5: How can linker chemistry be modified to manage auristatin payload toxicity?
Linker stability is crucial for minimizing off-target toxicity. Using more stable linkers can prevent the premature release of the auristatin payload in the bloodstream. Additionally, the development of cleavable linkers that are selectively cleaved by enzymes present in the tumor microenvironment can enhance the targeted delivery of the payload and reduce systemic exposure. The choice of linker, whether cleavable or non-cleavable, involves a trade-off between the bystander effect and plasma stability.
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Cell Lines
Possible Cause:
-
Premature Payload Release: The linker may be unstable in the cell culture medium, leading to the release of the free auristatin payload, which can then non-specifically kill antigen-negative cells.
-
"Bystander Effect" of MMAE: If using an MMAE-based ADC, its membrane permeability can lead to the killing of neighboring antigen-negative cells, even with a stable linker.
-
Non-specific Uptake: At high concentrations, the ADC may be taken up by cells through non-receptor-mediated mechanisms.
Troubleshooting Steps:
-
Assess Linker Stability: Perform a linker stability assay in the cell culture medium to quantify the amount of free payload over time.
-
Use a Control ADC: Include a non-binding isotype control ADC in your experiment to assess the level of non-specific uptake and killing.
-
Consider MMAF: If the bystander effect is a concern for your application, consider using an MMAF-based ADC, which has limited membrane permeability.
-
Optimize ADC Concentration: Titrate the ADC concentration to find a range that maximizes killing of antigen-positive cells while minimizing effects on antigen-negative cells.
Issue 2: ADC Aggregation During or After Conjugation
Possible Cause:
-
Hydrophobicity of the Payload: Auristatin payloads are inherently hydrophobic. High DARs can increase the overall hydrophobicity of the ADC, leading to aggregation.
-
Unfavorable Buffer Conditions: Conjugation or storage at a pH near the antibody's isoelectric point or at low ionic strength can reduce ADC solubility.
-
Use of Organic Co-solvents: Solvents used to dissolve the payload-linker during conjugation can denature the antibody.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and aggregation.
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more homogenous DAR (typically 2-4) to reduce hydrophobicity.
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those with polyethylene (B3416737) glycol (PEG) chains, can help to mask the hydrophobicity of the payload.
-
Screen Buffer Conditions: Empirically determine the optimal pH and salt concentration for your specific ADC to ensure maximum stability.
-
Minimize Organic Solvents: Use the minimum amount of co-solvent necessary for payload-linker solubility and perform the conjugation at a controlled temperature.
-
Aliquot and Store Properly: Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles and store at the recommended temperature.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity (IC50) of MMAE and MMAF
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 |
| NCI-N87 | Gastric Carcinoma | Free MMAF | 88.3 |
| SK-BR-3 | Breast Cancer | Free MMAE | 3.27 |
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Table 2: Impact of DAR on ADC Performance (Representative Data)
| ADC | Average DAR | In Vitro Potency (IC50) | In Vivo Efficacy | In Vivo Tolerability |
| Anti-CD30-vc-MMAE | 2 | + | ++ | +++ |
| Anti-CD30-vc-MMAE | 4 | ++ | +++ | ++ |
| Anti-CD30-vc-MMAE | 8 | +++ | + | + |
Key: + (Low), ++ (Medium), +++ (High). Data is illustrative of general trends.
Table 3: Influence of Linker Type on ADC Properties (Representative Data)
| Linker Type | Plasma Stability | Bystander Effect | Potential Off-Target Toxicity |
| Cleavable (e.g., Val-Cit) | Moderate | High | Moderate to High |
| Non-cleavable (e.g., MCC) | High | Low/None | Low |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an auristatin-based ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Auristatin-based ADC and control ADC (isotype control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the auristatin-based ADC and control ADC in complete medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Toxicology Study in Mice (Representative)
Objective: To evaluate the maximum tolerated dose (MTD) and general toxicity profile of an auristatin-based ADC in a murine model.
Materials:
-
Female BALB/c or other appropriate mouse strain (6-8 weeks old)
-
Auristatin-based ADC
-
Vehicle control (e.g., sterile PBS)
-
Syringes and needles for intravenous (IV) injection
-
Animal balance
-
Calipers for tumor measurement (if using a tumor model)
Methodology:
-
Animal Acclimatization:
-
Acclimatize the mice to the facility for at least one week before the start of the study.
-
-
Dose Preparation:
-
Prepare different dose levels of the ADC in the vehicle control on the day of injection.
-
-
ADC Administration:
-
Randomly assign mice to different treatment groups (typically 3-5 mice per group), including a vehicle control group.
-
Administer a single IV injection of the ADC or vehicle control via the tail vein.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.
-
Record the body weight of each mouse at least twice a week.
-
If using a tumor-bearing model, measure tumor volume with calipers 2-3 times per week.
-
-
Endpoint and Analysis:
-
The study duration is typically 14-28 days.
-
At the end of the study, euthanize the mice and perform a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 15-20% loss in body weight.
-
Protocol 3: In Vitro ADC Linker Stability Assay using LC-MS
Objective: To assess the stability of the ADC linker and quantify the premature release of the auristatin payload in plasma.
Materials:
-
Auristatin-based ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein A or other affinity capture beads
-
Digestion enzyme (e.g., papain) if a cleavable linker is used for payload release analysis
-
Internal standard for the payload
Methodology:
-
Incubation:
-
Incubate the ADC at a known concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the aliquots at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the plasma samples.
-
For total ADC analysis, use affinity capture beads to isolate the ADC from the plasma.
-
For free payload analysis, precipitate the plasma proteins and analyze the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using an LC-MS/MS method optimized for the detection of the intact ADC (or its subunits) and the free payload.
-
Use an internal standard to ensure accurate quantification.
-
-
Data Analysis:
-
Quantify the concentration of the intact ADC and the free payload at each time point.
-
Calculate the percentage of intact ADC remaining over time to determine the linker stability and the rate of payload deconjugation.
-
Visualizations
Caption: A typical workflow for the development of an auristatin-based ADC.
Caption: Mechanism of action of auristatin-based ADCs.
Caption: Troubleshooting workflow for ADC aggregation.
References
Validation & Comparative
Purity Under the Microscope: A Comparative Guide to MMAE Validation for High-Quality ADC Conjugation
For researchers, scientists, and drug development professionals, ensuring the purity of Monomethyl Auristatin E (MMAE) is a critical, non-negotiable step in the synthesis of effective and safe Antibody-Drug Conjugates (ADCs). As a potent cytotoxic payload, even minute impurities in the synthesized MMAE can significantly alter the efficacy, safety, and stability of the final ADC product. This guide provides a comprehensive comparison of analytical methodologies for MMAE purity validation, complete with detailed experimental protocols and supporting data to empower researchers in establishing robust quality control strategies.
The high cytotoxicity of MMAE, a synthetic analog of the natural product dolastatin 10, is central to its function as a cancer cell-killing agent by inhibiting tubulin polymerization.[1][2] However, this potency underscores the critical need for stringent purity validation. Impurities can lead to a cascade of negative consequences, including altered ADC potency due to a reduced drug-to-antibody ratio (DAR) of the active payload, increased off-target toxicity from impurities with their own toxicological profiles, and inconsistent conjugation leading to a heterogeneous ADC product.[1] Furthermore, novel impurities could potentially trigger an immune response in patients.[1]
Comparative Analysis of Analytical Methods for MMAE Purity Validation
A multi-faceted analytical approach is paramount for the comprehensive characterization of synthesized MMAE. The following table compares the most commonly employed analytical techniques, highlighting their principles, advantages, and limitations in the context of MMAE purity assessment.
| Analytical Method | Principle | Advantages | Limitations |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC) | Separation based on hydrophobicity. | Excellent for quantifying the purity of the main MMAE peak and detecting less polar and more polar impurities. Widely available and robust.[1] | May not resolve structurally similar impurities like diastereomers without optimized methods. Peak co-elution can occur.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis. | Provides high sensitivity and specificity for the identification and quantification of MMAE and its impurities based on their mass-to-charge ratio.[1][3] Can detect impurities at very low levels.[1] | Matrix effects can influence ionization and quantification. Requires more specialized equipment and expertise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the chemical structure and environment of atoms. | Unrivaled for structural elucidation and confirmation of the MMAE molecule. Can identify and quantify impurities with distinct structural features. | Relatively low sensitivity compared to MS-based methods, making it less suitable for trace impurity detection. Requires higher sample concentrations.[1] |
| High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements. | Enables the determination of elemental composition for unknown impurities, facilitating their identification. | Higher cost and complexity compared to standard MS. |
| Chiral Chromatography | Separation of enantiomers and diastereomers. | Essential for identifying and quantifying stereoisomers of MMAE, which may have different biological activities. | Requires specialized chiral columns and method development. |
Experimental Protocols
Below are representative protocols for the analysis of MMAE purity.
RP-HPLC/UPLC Method for Purity Assessment
This method is suitable for the quantitative determination of MMAE purity and the detection of related impurities.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve MMAE in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[1]
-
Analysis: Inject 10 µL of the sample. The purity is determined by calculating the area percentage of the main MMAE peak relative to the total peak area.
LC-MS/MS Method for Impurity Identification and Quantification
This method provides high sensitivity for the detection and characterization of potential impurities.
-
Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).
-
LC Conditions: Similar to the RP-HPLC/UPLC method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for impurity profiling and Multiple Reaction Monitoring (MRM) for quantification of known impurities.[3]
-
-
Sample Preparation: Prepare a stock solution of MMAE in DMSO and dilute with an appropriate solvent to the desired concentration range (e.g., 1-1000 ng/mL).[1]
-
Analysis: The mass-to-charge ratio (m/z) of the parent and fragment ions are used to identify and confirm the presence of MMAE and its impurities.
NMR Spectroscopy for Structural Confirmation
This protocol outlines the steps for confirming the chemical structure of synthesized MMAE.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of MMAE in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[1]
-
NMR Experiments:
-
1D NMR:
-
2D NMR (for full structural elucidation):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds.
-
-
-
Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are compared with established data for MMAE to confirm its structure and identify any structural impurities.
Visualizing the Path to Purity and Quality
To further clarify the process and rationale behind MMAE purity validation, the following diagrams have been generated using the DOT language.
Conclusion
The purity of synthesized MMAE is a critical quality attribute that directly influences the safety and efficacy of an ADC.[1] A comprehensive analytical strategy, employing a combination of high-resolution techniques such as RP-HPLC, LC-MS/MS, and NMR, is essential for the thorough characterization and quality control of this potent cytotoxic payload.[1] By implementing the methodologies and understanding the potential impurities outlined in this guide, researchers and drug developers can ensure the quality and consistency of their MMAE, paving the way for the development of safer and more effective antibody-drug conjugates.
References
A Comparative Analysis of Auristatin Intermediates for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of key auristatin intermediates, focusing on Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), the two most prominent payloads in clinical and preclinical antibody-drug conjugate (ADC) development. This document delves into their synthesis, performance characteristics, and mechanisms of action, supported by experimental data and detailed protocols to inform strategic payload selection.
Introduction to Auristatin Intermediates
Auristatins are synthetic analogs of the potent antimitotic natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] Due to their high cytotoxicity, they are unsuitable as standalone chemotherapeutics but are ideal as payloads for ADCs.[1] By linking these potent molecules to monoclonal antibodies that target tumor-specific antigens, their cell-killing capabilities can be precisely delivered to cancer cells, thereby minimizing systemic toxicity.[1]
The two most widely utilized auristatin derivatives in ADC development are MMAE and MMAF.[1][2] Both are pentapeptides that induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[1] The primary structural difference lies at the C-terminus: MMAF possesses a C-terminal phenylalanine residue, which imparts a negative charge and renders the molecule less membrane-permeable compared to the uncharged C-terminus of MMAE.[1][2] This subtle distinction has profound implications for their biological activity, particularly concerning the "bystander effect."
Performance Comparison: MMAE vs. MMAF
The choice between MMAE and MMAF for an ADC depends on several factors, including the target antigen expression level, tumor heterogeneity, and the desired therapeutic window.
In Vitro Cytotoxicity
As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the less permeable MMAF.[3] However, when delivered via an ADC, the cytotoxic potential of MMAF is comparable to that of MMAE-ADCs in antigen-positive cell lines, as the antibody facilitates internalization, bypassing the need for passive diffusion.[1][3]
| Cell Line | Cancer Type | Compound | IC50 (nmol/L) |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 |
| Free MMAF | 88.3 | ||
| Pertuzumab-MMAF | 0.07 | ||
| Trastuzumab-MMAF | 0.09 | ||
| OE19 | Esophageal Adenocarcinoma | Free MMAE | 1.5 |
| Free MMAF | 386.3 | ||
| Pertuzumab-MMAF | 0.16 | ||
| Trastuzumab-MMAF | 0.18 | ||
| HCT116 | Colorectal Carcinoma (HER2-Negative) | Free MMAE | 8.8 |
| Free MMAF | 8,944 | ||
| SK-BR-3 | Breast Cancer | Free MMAE | 0.09 |
| T-vc-MMAE | 0.04 | ||
| RAMOS | Burkitt's Lymphoma | Free MMAE | 0.12 |
| Polatuzumab vedotin (MMAE-ADC) | 0.12 |
Table 1: Comparative in vitro cytotoxicity (IC50) of free and conjugated MMAE and MMAF in various cancer cell lines. Data compiled from multiple sources.[3][4]
Bystander Killing Effect
The bystander effect, where the payload released from a target cell diffuses and kills neighboring antigen-negative cancer cells, is a key advantage in treating heterogeneous tumors.[5]
-
MMAE : Being uncharged and more lipophilic, MMAE readily crosses cell membranes, enabling a potent bystander effect.[3][5]
-
MMAF : The charged C-terminal phenylalanine restricts its ability to diffuse across cell membranes, resulting in a significantly diminished bystander effect.[5][6]
This difference is a critical consideration in ADC design. For tumors with uniform antigen expression, an MMAF-based ADC might offer a more targeted and less toxic profile. In contrast, for heterogeneous tumors, an MMAE-based ADC could provide a more comprehensive therapeutic effect.[5]
Synthesis, Purity, and Stability
The synthesis of auristatin intermediates is a complex, multi-step process. High purity of the final product is crucial, as impurities can affect the ADC's efficacy and safety.[7][8]
| Parameter | MMAE | MMAF |
| Typical Synthesis Yield | ~85% (from Intermediate-9)[9] | Yields are generally high but can be affected by racemization if not carefully controlled.[10] |
| Achievable Purity | ≥ 98.5%[9] | High purity is achievable, but removal of isomeric impurities can be challenging.[10] |
| Plasma Stability | Generally stable, but the linker plays a crucial role. Some deconjugation can occur over time.[11] | Highly stable in plasma and lysosomal extracts.[2] |
Table 2: Comparison of Synthesis and Stability Parameters for MMAE and MMAF.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for auristatin-based ADCs is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Additionally, these ADCs can induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[12][13]
Microtubule Disruption and Apoptosis
Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active auristatin payload.[1] The released auristatin binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade.[1][3]
Immunogenic Cell Death (ICD)
Auristatin-based ADCs can induce a robust endoplasmic reticulum (ER) stress response, leading to the hallmarks of ICD.[12][13] This process involves the surface exposure of calreticulin (B1178941) (CRT) and the release of high-mobility group box 1 (HMGB1) and ATP. These damage-associated molecular patterns (DAMPs) act as "eat-me" signals and danger signals, respectively, promoting the maturation and activation of dendritic cells (DCs), which in turn can prime an anti-tumor T-cell response.[12]
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, conjugation, and evaluation of auristatin intermediates and their corresponding ADCs.
Synthesis of MMAE (Convergent Solution-Phase)
This protocol outlines a general approach for the convergent synthesis of MMAE, which involves the preparation of key peptide fragments followed by their coupling.
Materials:
-
Boc-protected amino acids (Boc-L-Valine, Boc-L-Dolaisoleucine, etc.)
-
Dolaproine and Dolaphenine analogs
-
Coupling agents (e.g., HATU, HBTU, DCC)
-
Bases (e.g., DIPEA, TEA)
-
Deprotection reagents (e.g., TFA, HCl in dioxane)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Silica gel for column chromatography
-
HPLC system for purification and analysis
Procedure:
-
Fragment Synthesis: Synthesize protected di- and tri-peptide fragments according to established peptide coupling procedures. For example, to synthesize a dipeptide:
-
Activate the C-terminal protected amino acid (1.0 eq) with a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq) in anhydrous DMF.
-
Add the N-terminal deprotected amino acid (1.2 eq) to the activated mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the dipeptide by column chromatography.
-
-
Fragment Coupling:
-
Deprotect the N-terminus of one fragment and the C-terminus of the other.
-
Couple the two fragments using the peptide coupling method described above.
-
-
Final Deprotection: Remove all protecting groups from the fully assembled pentapeptide using appropriate reagents (e.g., TFA for Boc groups).
-
Purification: Purify the crude MMAE by reverse-phase HPLC to achieve the desired purity (>98%).
Conjugation of MMAE/MMAF to an Antibody (via vc-Linker)
This protocol describes the conjugation of a maleimide-activated auristatin-linker construct (e.g., mc-vc-PAB-MMAE/F) to an antibody.
Materials:
-
Monoclonal antibody (IgG) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Maleimide-activated auristatin-linker (e.g., mc-vc-PAB-MMAE)
-
Purification system (e.g., size exclusion chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a controlled amount of reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. The molar ratio of TCEP to antibody will determine the average drug-to-antibody ratio (DAR).
-
-
Conjugation:
-
Add the maleimide-activated auristatin-linker to the reduced antibody solution.
-
Incubate the reaction mixture to allow the maleimide (B117702) group to react with the free thiol groups on the antibody.
-
-
Purification:
-
Remove unreacted drug-linker and other impurities by SEC or another suitable purification method.
-
-
Characterization:
-
Determine the DAR and purity of the final ADC using techniques such as hydrophobic interaction chromatography (HIC) and LC-MS.
-
In Vitro Bystander Effect Assay
This assay quantifies the bystander killing effect of an ADC using a co-culture of antigen-positive and antigen-negative cells.[5]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (labeled with a fluorescent marker, e.g., GFP)
-
MMAE-ADC and MMAF-ADC
-
Isotype control ADC
-
Cell culture reagents
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a multi-well plate.
-
ADC Treatment: Treat the co-culture with a range of concentrations of the MMAE-ADC, MMAF-ADC, and control ADCs.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cell population using flow cytometry or imaging. A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.
Conclusion and Future Perspectives
MMAE and MMAF are highly effective and clinically validated payloads for ADCs. The choice between them is a strategic decision based on the specific therapeutic application. MMAE, with its potent bystander effect, is well-suited for treating heterogeneous tumors. In contrast, MMAF offers a more targeted approach with potentially lower off-target toxicity, which may be advantageous for tumors with uniform antigen expression.
The field of auristatin-based ADCs continues to evolve, with research focused on developing novel auristatin analogs with improved properties. These include derivatives with enhanced hydrophilicity to improve the pharmacokinetic properties of ADCs with high DARs, and novel linkers to further enhance stability and targeted drug release. As our understanding of the tumor microenvironment and the nuances of ADC pharmacology deepens, the development of next-generation auristatin intermediates will undoubtedly play a crucial role in advancing the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Cytotoxic Payloads: MMAE vs. Other Prominent Warheads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Monomethyl auristatin E (MMAE) has emerged as a clinically validated and widely utilized payload. This guide provides an objective comparison of MMAE with other major classes of cytotoxic agents used in ADCs, including maytansinoids (DM1 and DM4) and pyrrolobenzodiazepines (PBDs). The information presented herein is supported by experimental data to facilitate informed decisions in ADC development.
It is important to note that "Monomethyl auristatin E intermediate-1" is a precursor in the chemical synthesis of MMAE and is not itself employed as a cytotoxic payload in ADCs[1]. Therefore, this guide will focus on the final active compound, MMAE.
Executive Summary of Cytotoxic Payloads
The selection of a cytotoxic payload is a pivotal decision in the design of an ADC, influencing its potency, mechanism of action, and bystander effect. Microtubule inhibitors and DNA-damaging agents are the two predominant classes of payloads currently employed in clinical and preclinical ADCs.
| Payload Class | Representative Payloads | Primary Mechanism of Action | Potency (Typical IC50) |
| Auristatins | Monomethyl auristatin E (MMAE) , Monomethyl auristatin F (MMAF) | Microtubule Inhibitor (Inhibits tubulin polymerization) | Sub-nanomolar to low nanomolar |
| Maytansinoids | DM1 (Emtansine), DM4 (Ravtansine) | Microtubule Inhibitor (Inhibits microtubule assembly) | Sub-nanomolar |
| Pyrrolobenzodiazepines (PBDs) | Tesirine, Talirine | DNA-damaging Agent (Interstrand cross-linking) | Picomolar |
In Vitro Cytotoxicity: A Head-to-Head Comparison
The potency of a cytotoxic payload is a critical factor in its effectiveness. The following table summarizes the half-maximal inhibitory concentration (IC50) values for MMAE, DM1, and PBDs in various cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | MMAE (IC50, nM) | DM1 (IC50, nM) | PBD (IC50, pM) |
| SK-BR-3 | Breast Cancer | 0.060 ± 0.002[2] | ~0.066 | Not widely reported |
| HCC1954 | Breast Cancer | ~0.07-3.1[3] | ~0.79-7.2[3] | ~150-1000[3] |
| MDA-MB-468 | Breast Cancer | ~1-10[4] | Not widely reported | Not widely reported |
| NCI-N87 | Gastric Cancer | Not widely reported | Not widely reported | Not widely reported |
| Karpas 299 | Lymphoma | Not widely reported | Not widely reported | Not widely reported |
| Ramos | Lymphoma | 0.12[5] | Not widely reported | Not widely reported |
Note: IC50 values can vary significantly based on the specific ADC construct, linker chemistry, and experimental conditions.
In Vivo Efficacy in Xenograft Models
Preclinical xenograft models are instrumental in evaluating the in vivo anti-tumor activity of ADCs. The following table provides a comparative overview of the efficacy of ADCs armed with MMAE, DM1, and PBDs in various cancer models.
| Xenograft Model | Cancer Type | ADC Payload | Key Findings |
| CFPAC-1 | Pancreatic Cancer | SY02-DXd (topoisomerase I inhibitor), SY02-SN-38, SY02-MMAE | SY02-DXd and SY02-SN-38 showed superior efficacy with Tumor Growth Inhibition (TGI) of 98.2% and 87.3% respectively. SY02-MMAE showed minimal tumor inhibition in this model.[6] |
| MDA-MB-468 | Breast Cancer | SY02-DXd, SY02-MMAE | Both SY02-DXd and SY02-MMAE induced complete tumor regression.[6] |
| Admixed CD30+ / CD30- | Lymphoma | cAC10-vcMMAE, cAC10-mcMMAF, PBD-based ADC | MMAE and PBD-based ADCs demonstrated a potent bystander effect, killing neighboring antigen-negative cells. MMAF, being less membrane-permeable, did not show a significant bystander effect in vivo. PBD-based ADCs were effective with a lower percentage of antigen-positive cells compared to MMAE-based ADCs.[7] |
| NCI-N87 | Gastric Cancer | mil40-Cys-linker-MMAE | Significant tumor volume reduction and improved survival.[8] |
Mechanisms of Action and Signaling Pathways
Monomethyl Auristatin E (MMAE)
MMAE is a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics. Upon release inside the target cell, MMAE binds to tubulin, preventing its polymerization into microtubules. This leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis.
Caption: MMAE is released in the lysosome, inhibits tubulin polymerization, and induces apoptosis.
The apoptotic cascade initiated by MMAE involves the activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP)[9].
Caption: MMAE-induced apoptosis involves the mitochondrial pathway and caspase activation.
Maytansinoids (DM1 and DM4)
DM1 and DM4 are potent microtubule-targeting agents that, like MMAE, induce mitotic arrest. However, their specific binding site and interaction with tubulin differ from auristatins.
Caption: DM1 is released in the lysosome, inhibits microtubule assembly, and triggers apoptosis.
The apoptotic pathway induced by maytansinoids also involves the activation of caspases, including caspase-2, -3, -7, -8, and -9, ultimately leading to cell death[10][11][12].
Pyrrolobenzodiazepines (PBDs)
PBDs are a class of highly potent DNA-damaging agents. They act as minor groove-binding agents that form covalent bonds with guanine (B1146940) bases, leading to DNA interstrand cross-links. These cross-links block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Caption: PBDs are released, cross-link DNA, activate the DNA damage response, and induce apoptosis.
The DNA damage caused by PBDs activates the DNA Damage Response (DDR) pathway, involving the activation of kinases such as ATM and ATR, which in turn phosphorylate downstream targets like CHK1 and CHK2, leading to cell cycle arrest and apoptosis[5][13][14].
The Bystander Effect: A Key Differentiator
The bystander effect, the ability of a payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs, especially in the context of heterogeneous tumors. This effect is largely dependent on the physicochemical properties of the payload, particularly its ability to permeate cell membranes.
| Payload | Membrane Permeability | Bystander Effect | Rationale |
| MMAE | High | Yes | Neutral, lipophilic molecule that can diffuse across cell membranes.[15][16] |
| DM1 | Low (when released as Lys-SMCC-DM1) | Limited/No | The charged lysine (B10760008) residue on the released catabolite prevents it from efficiently crossing cell membranes.[17][18] |
| PBDs | High | Yes | Lipophilic nature allows for diffusion across cell membranes.[16][19] |
Studies have shown that PBD-based ADCs can exert a potent bystander effect, potentially more so than MMAE-based ADCs, and can be effective even with a lower percentage of antigen-positive cells in a mixed tumor model[7].
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.
1. Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
ADC stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the ADC concentration to determine the IC50 value using a suitable curve-fitting model.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibody Drug Conjugates Differentiate Uptake and DNA Alkylation of Pyrrolobenzodiazepines in Tumors from Organs of Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
A Comparative Guide to Bioanalytical Methods for Quantifying MMAE in Human Serum
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs), is critical for pharmacokinetic (PK) studies and the overall drug development process. This guide provides a detailed comparison of the two most common bioanalytical methods for quantifying MMAE in human serum: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
At a Glance: LC-MS/MS vs. ELISA for MMAE Quantification
| Feature | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding with enzymatic signal amplification |
| Specificity | Very High (based on molecular mass and fragmentation) | High (dependent on antibody specificity) |
| Sensitivity (LLOQ) | High (typically 0.04 - 10 ng/mL for free MMAE)[1] | High (typically 0.3 - 35 ng/mL for conjugated MMAE)[2][3] |
| Dynamic Range | Wide (e.g., 0.04 to 10.00 ng/ml)[1] | Narrower (e.g., 0.3-35.0 ng/mL)[2][3] |
| Accuracy | High (deviation typically within ±15%)[1] | High (bias typically within ±20%)[2][3] |
| Precision | High (CV typically <15%)[1] | High (RSD typically <15%)[2][3] |
| Matrix Effect | Can be significant, requires careful management | Generally lower, but can be affected by interfering substances |
| Throughput | Lower | Higher |
| Analytes Measured | Primarily free MMAE and its metabolites[4] | Primarily conjugated MMAE (total ADC)[2][3][5] |
| Development Time | Longer | Shorter |
| Cost per Sample | Higher | Lower |
In-Depth Comparison
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules like free MMAE in complex biological matrices. Its high specificity, derived from the chromatographic separation and mass-based detection of the analyte and its fragments, minimizes the risk of interference from other molecules in the serum. This method offers excellent sensitivity and a wide dynamic range, allowing for the accurate measurement of MMAE concentrations across a broad spectrum.
Enzyme-Linked Immunosorbent Assay (ELISA), on the other hand, is a ligand-binding assay that relies on the specific recognition of MMAE by antibodies. ELISAs are particularly well-suited for quantifying total MMAE-conjugated ADCs. These assays are generally higher in throughput and more cost-effective per sample compared to LC-MS/MS. However, the specificity of an ELISA is entirely dependent on the quality and specificity of the antibodies used, and they can be susceptible to interferences from anti-drug antibodies (ADAs) and other endogenous proteins.
Experimental Workflows
To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate the typical experimental workflows for both LC-MS/MS and ELISA.
Caption: Comparative workflows for LC-MS/MS and Sandwich ELISA.
Detailed Experimental Protocols
Below are representative, detailed protocols for the quantification of MMAE in human serum using both LC-MS/MS and a sandwich ELISA. These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents.
LC-MS/MS Protocol for Free MMAE
This protocol outlines a method for the sensitive quantification of unconjugated MMAE in human serum.
1. Sample Preparation (Liquid-Liquid Extraction - LLE) [1]
-
To 50 µL of human serum standard, quality control (QC), or study sample in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., d8-MMAE in methanol).
-
Add 200 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for MMAE and the internal standard.
Sandwich ELISA Protocol for MMAE-Conjugated ADC
This protocol describes a sandwich ELISA for the quantification of an MMAE-conjugated antibody in human serum.[6][7]
1. Plate Coating
-
Dilute the capture anti-MMAE antibody to 1-4 µg/mL in PBS.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
2. Blocking
-
Wash the plate 3 times with 300 µL of wash buffer (PBST: PBS with 0.05% Tween-20) per well.
-
Add 300 µL of blocking buffer (e.g., 3-5% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation
-
Wash the plate 3 times with wash buffer.
-
Prepare a standard curve by serially diluting the MMAE-conjugated antibody standard in assay diluent. A typical range is 0.01 to 10,000 ng/mL.[7]
-
Add 100 µL of standards, controls, and diluted serum samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
4. Detection Antibody Incubation
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of HRP-conjugated detection antibody (e.g., anti-human IgG-HRP) diluted in assay diluent to each well.
-
Incubate for 1 hour at room temperature.
5. Signal Development and Reading
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Conclusion
The choice between LC-MS/MS and ELISA for the bioanalysis of MMAE in human serum depends on the specific requirements of the study. LC-MS/MS offers unparalleled specificity and is the preferred method for quantifying free MMAE and its metabolites, which is crucial for understanding the in-vivo stability and catabolism of the ADC. ELISA provides a high-throughput and cost-effective solution for measuring the concentration of the total MMAE-conjugated ADC, which is often a primary endpoint in PK studies. For a comprehensive understanding of an ADC's pharmacokinetic profile, a combination of both methodologies is often employed.
References
- 1. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 3. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qps.com [qps.com]
- 5. abscience.com.tw [abscience.com.tw]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
Unraveling Species-Specific Red Blood Cell Partitioning of MMAE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Understanding the pharmacokinetic properties of MMAE, including its distribution in blood, is critical for the preclinical to clinical translation of MMAE-based ADCs.[1][3] A notable observation in the development of these therapeutics has been a significant discrepancy in systemic MMAE levels between preclinical species and humans, with human levels being up to 50-fold higher than in rodents when normalized for the ADC dose.[4][5][6] This guide provides a comparative analysis of MMAE red blood cell (RBC) partitioning across different species, presenting key experimental data and methodologies to elucidate these species-specific differences.
Quantitative Comparison of MMAE Red Blood Cell Partitioning
The extent to which a drug partitions into red blood cells can significantly impact its overall pharmacokinetics, including its distribution, availability to target tissues, and elimination rate.[7][8] The blood-to-plasma ratio (B/P ratio) is a key parameter used to quantify this phenomenon. A B/P ratio greater than 1 indicates a preferential distribution into red blood cells.
Experimental data reveals a distinct species-dependent and concentration-dependent pattern in the RBC partitioning of MMAE. In vitro studies using a 2 nM concentration of MMAE in whole blood have demonstrated markedly different B/P ratios across various species.
| Species | In Vitro Blood-to-Plasma Ratio (at 2 nM MMAE) |
| Mouse | 11.8 ± 0.291 |
| Rat | 2.36 ± 0.0825 |
| Monkey | 1.57 ± 0.0250 |
| Human | 0.976 ± 0.0620 |
These in vitro findings are corroborated by in vivo studies. Following the administration of the MMAE-containing ADC, pinatuzumab vedotin, the systemic blood concentrations of MMAE in mice were approximately 5-fold higher than plasma concentrations once a pseudo-equilibrium was reached.[4][9] In rats, the same ADC resulted in a 1.65-fold higher MMAE concentration in blood compared to plasma.[4][9] This strong partitioning into RBCs in rodents, particularly in mice, contrasts sharply with the minimal partitioning observed in humans.[4][6]
It is also important to note that MMAE RBC partitioning is concentration-dependent, exhibiting an inverse relationship where higher partitioning is observed at lower MMAE concentrations.[4][6]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the red blood cell partitioning of MMAE.
In Vitro Red Blood Cell Partitioning Assay
This assay quantifies the distribution of MMAE between red blood cells and plasma in a controlled laboratory setting.
Objective: To determine the blood-to-plasma ratio of MMAE in whole blood from different species in vitro.
Methodology:
-
Blood Collection: Fresh whole blood is collected from the respective species (e.g., mice, rats, monkeys, humans) using an anticoagulant such as EDTA-K2.[8]
-
Incubation: Tritium-labeled MMAE ([³H]-MMAE) is spiked into the whole blood at a specified concentration (e.g., 2 nM).[4][6]
-
Equilibration: The blood samples are incubated at 37°C in a humidified atmosphere with 5% CO2 for a designated period (e.g., 60 minutes) with gentle shaking to allow for the partitioning of MMAE to reach equilibrium.[8]
-
Sample Separation:
-
An aliquot of the incubated whole blood is taken to determine the total MMAE concentration in blood (Cblood).
-
The remaining blood is centrifuged to separate the plasma. An aliquot of the resulting plasma is collected to determine the MMAE concentration in plasma (Cplasma).
-
-
Quantification: The concentration of [³H]-MMAE in the blood and plasma samples is determined using liquid scintillation counting.
-
Data Analysis: The blood-to-plasma ratio is calculated using the following equation: B/P Ratio = Cblood / Cplasma
In Vivo Red Blood Cell Partitioning Assessment
This assessment evaluates the distribution of MMAE in the bloodstream following the administration of an MMAE-containing ADC to living organisms.
Objective: To determine the in vivo blood-to-plasma ratio of MMAE released from an ADC.
Methodology:
-
ADC Administration: An MMAE-containing ADC, such as pinatuzumab vedotin or polatuzumab vedotin, is administered to the study animals (e.g., mice, rats) via a relevant route, typically intravenous injection.[4][6]
-
Blood Sampling: At various time points after administration, blood samples are collected.
-
Sample Processing: For each time point, a portion of the whole blood is processed to obtain plasma.
-
Bioanalysis: The concentrations of unconjugated MMAE in both whole blood and plasma samples are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Ratio Calculation: The in vivo blood-to-plasma ratio is calculated by dividing the concentration of MMAE in blood by the concentration of MMAE in plasma at each corresponding time point.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro red blood cell partitioning assay.
Caption: In Vitro MMAE Red Blood Cell Partitioning Workflow.
Conclusion
The data presented in this guide clearly demonstrates that MMAE exhibits significant species-specific differences in its partitioning into red blood cells. The high propensity for MMAE to sequester in the red blood cells of rodents, especially mice, and the minimal partitioning in human red blood cells, may contribute, at least in part, to the observed discrepancies in systemic MMAE exposure between preclinical species and clinical studies.[4][5][6] These findings underscore the importance of thoroughly characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of both the ADC and its payload to improve the translation of preclinical data to human clinical trials for ADC development.[4][6] Researchers and drug developers should consider these species-specific partitioning characteristics when designing and interpreting preclinical toxicology and pharmacokinetic studies for MMAE-containing ADCs.
References
- 1. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Monomethyl auristatin E (MMAE), a payload for multiple antibody drug conjugates (ADCs), demonstrates differential red blood cell partitioning across human and animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. xenotech.com [xenotech.com]
- 8. ADME Blood Cell Partitioning Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. tandfonline.com [tandfonline.com]
A Researcher's Guide to In Vitro Cytotoxicity Assays for MMAE and its Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro cytotoxicity assays for Monomethyl Auristatin E (MMAE) and its derivatives. We delve into the experimental data, detailed protocols, and the underlying mechanisms to help you select the most appropriate assay for your research needs.
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent, frequently utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its high toxicity, which is 100-1000 times more potent than conventional chemotherapeutic agents like doxorubicin, necessitates its targeted delivery to cancer cells via monoclonal antibodies.[2][3] The mechanism of action of MMAE involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] Given its critical role in ADC development, robust and reliable in vitro cytotoxicity assays are paramount for evaluating the efficacy of MMAE and its derivatives.
This guide compares common cytotoxicity assays, presents available experimental data, and provides detailed protocols for key experimental setups.
Comparative Analysis of In Vitro Cytotoxicity Assays
The selection of a suitable cytotoxicity assay is crucial and depends on the specific research question, the compound's properties, and the cell type being investigated. While various assays are available, they primarily differ in their underlying principles, sensitivity, and susceptibility to interference.
Metabolic Assays: MTT, XTT, and MTS
These colorimetric assays are widely used to assess cell viability by measuring the metabolic activity of living cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is one of the most common cytotoxicity assays. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) precipitate.[3][5] The formazan crystals are then solubilized, and the absorbance is measured to quantify the number of viable cells.[2][6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby reducing procedural variability.[7] This makes the XTT assay generally more sensitive and less prone to interference than the MTT assay.[7]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: The MTS assay is another variation where the formazan product is soluble in the cell culture medium, simplifying the protocol.[8]
Luminescent Assays: CellTiter-Glo®
This assay quantifies the amount of ATP present in metabolically active cells, which is a direct indicator of cell viability.[8] The CellTiter-Glo® reagent lyses the cells and contains luciferase and luciferin, which generate a luminescent signal in the presence of ATP.[8] This assay is known for its high sensitivity, broad linear range, and suitability for high-throughput screening.[8][9]
Real-Time Cell Analysis (RTCA)
RTCA systems, such as the xCELLigence platform, monitor cell proliferation, viability, and cytotoxicity in real-time without the need for labels or dyes.[10] These systems measure changes in electrical impedance as cells adhere and proliferate on microelectrodes integrated into the bottom of the culture wells.[10] This provides a continuous assessment of cell health and the kinetics of cytotoxic effects.
Comparison Summary:
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to purple formazan.[5] | Inexpensive, widely used. | Requires a solubilization step, which can introduce variability; can be affected by compounds that alter cellular metabolism.[5] |
| XTT | Mitochondrial dehydrogenase activity reduces XTT to a water-soluble orange formazan.[7] | No solubilization step required, more sensitive than MTT.[7] | More expensive than MTT. |
| CellTiter-Glo® | Quantifies ATP in viable cells using a luciferase-based reaction.[8] | Highly sensitive, rapid, suitable for high-throughput screening.[8] | More expensive than colorimetric assays. |
| Real-Time Cell Analysis | Measures changes in electrical impedance caused by adherent cells.[10] | Real-time, label-free, provides kinetic data.[10] | Requires specialized equipment, only suitable for adherent cells. |
Quantitative Data: IC50 Values of MMAE and its Derivatives
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes reported IC50 values for MMAE and a derivative in various cancer cell lines, as determined by different in vitro assays. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as incubation time.
| Compound | Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MMAE | SKBR3 | Breast Cancer | MTT | 3.27 ± 0.42 | [2] |
| MMAE | HEK293 | Embryonic Kidney | MTT | 4.24 ± 0.37 | [2] |
| MMAE | MDA-MB-468 | Breast Cancer | MTT | Dose-dependent cytotoxicity observed | [6] |
| MMAE | MDA-MB-453 | Breast Cancer | MTT | Lower cytotoxicity than in MDA-MB-468 | [6] |
| MMAE | BT-474 | Breast Cancer | Not Specified | Potent antitumor activity | [11] |
| MMAE | HCC1954 | Breast Cancer | Not Specified | Potent antitumor activity | [11] |
| MMAE | NCI-N87 | Gastric Cancer | Not Specified | Potent antitumor activity | [11] |
| MMAE | MCF-7 | Breast Cancer | Not Specified | Potent antitumor activity | [11] |
| MMAE | HepG2 | Liver Cancer | XTT | Sensitive | [4] |
| MMAE | Hep3B2 | Liver Cancer | XTT | Sensitive | [4] |
| MMAE | OVCAR3 | Ovarian Cancer | XTT | Sensitive | [4] |
| MMAE | KM-H2 | Hodgkin Lymphoma | XTT | Sensitive | [4] |
| Cys-linker-MMAE | BT-474 | Breast Cancer | Not Specified | Reduced cytotoxicity compared to MMAE | [11] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and comparable results.
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of MMAE using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MMAE stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of MMAE in culture medium. Remove the existing medium from the wells and add 100 µL of the MMAE dilutions. Include wells with medium and the vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6][12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][13]
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[6][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the MMAE concentration and use non-linear regression to determine the IC50 value.[3]
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
The bystander effect, where the cytotoxic payload of an ADC kills adjacent antigen-negative cells, is a crucial aspect of ADC efficacy.[14] This protocol describes a co-culture assay to evaluate the bystander effect of MMAE-ADCs.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein like GFP for identification)
-
Complete culture medium
-
MMAE-ADC
-
Isotype control ADC
-
96-well plate
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.[14]
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the MMAE-ADC and an isotype control ADC.[14]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells and analyze the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations separately using a flow cytometer and a viability dye (e.g., Propidium Iodide).
-
Fluorescence Microscopy: Image the wells using a fluorescence microscope to visualize and quantify the number of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[15]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow, the mechanism of the bystander effect, and the signaling pathway of MMAE-induced apoptosis.
Caption: General workflow of an in vitro MTT cytotoxicity assay.
Caption: Mechanism of the bystander effect of MMAE-ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Next Generation of Cancer Therapeutics: A Comparative Guide to Novel Auristatin Derivatives
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of novel auristatin derivatives, highlighting their structural activity relationships and performance as payloads in antibody-drug conjugates (ADCs). We provide a comprehensive analysis of experimental data, detailed methodologies for key assays, and visual representations of critical biological pathways and workflows to support the advancement of more effective and safer cancer therapies.
Auristatins, synthetic analogs of the potent marine natural product dolastatin 10, have emerged as a clinically validated and highly successful class of cytotoxic payloads for ADCs.[1] Their ability to potently inhibit tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells.[2] The most well-known derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are integral components of several FDA-approved ADCs.[3] However, the quest for improved therapeutic indices has spurred the development of novel auristatin derivatives with tailored properties, including enhanced hydrophilicity, modulated bystander activity, and the ability to overcome drug resistance.[4]
This guide will delve into the structural modifications that differentiate these novel derivatives and compare their performance based on publicly available experimental data.
Comparative Analysis of Auristatin Derivatives: In Vitro Cytotoxicity
The in vitro cytotoxicity of auristatin derivatives is a critical measure of their potency. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various auristatin derivatives against a panel of cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Table 1: In Vitro Cytotoxicity (IC50) of Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer | 3.27 ± 0.42 |
| MDA-MB-468 | Breast Cancer | ~1-10 |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
Table 2: In Vitro Cytotoxicity (IC50) of Monomethyl Auristatin F (MMAF)
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Leukemia | 450 |
| SK-BR-3 | Breast Cancer | 83 |
Table 3: Comparative In Vitro Cytotoxicity (IC50) of Novel Hydrophilic Auristatin Derivatives
| Derivative | Modification | Cell Line | Cancer Type | IC50 (nM) | Key Feature |
| MMAE | - | HSC-2 | Head and Neck Squamous Cell Carcinoma | 4 | Hydrophobic |
| MMAU | Glucuronic acid at norephedrine | SKOV-3 | Ovarian Cancer | >1000 | Hydrophilic, prodrug |
| MMAPYE | Pyridine at P5 | L-428 | Hodgkin's Lymphoma | 1 | Hydrophilic |
| Aniline 17 | Aniline at P5 | L-428 | Hodgkin's Lymphoma | 1 | Hydrophilic |
The Impact of Structural Modifications on Auristatin Activity
The structural activity relationship (SAR) of auristatins has been extensively explored, with modifications primarily focused on the N-terminus (P1), C-terminus (P5), and the central peptide core (P2-P4).[3][5]
-
Hydrophilicity and the Bystander Effect: A key area of innovation is the development of more hydrophilic auristatin derivatives.[6] The hydrophobic nature of early auristatins like MMAE can lead to ADC aggregation and rapid clearance.[7] Increasing hydrophilicity, for instance by incorporating charged groups or glycosides like in monomethyl auristatin β-D-glucuronide (MMAU), can enable higher drug-to-antibody ratios (DAR) without compromising ADC stability.[8]
Furthermore, hydrophilicity plays a crucial role in the "bystander effect," where the payload released from a target cancer cell can diffuse and kill neighboring antigen-negative tumor cells.[9] Highly membrane-permeable payloads like MMAE exhibit a potent bystander effect. In contrast, charged and less permeable derivatives like MMAF have a reduced bystander effect, which can be advantageous in minimizing off-target toxicity.[4] Novel derivatives are being designed to strike a balance, achieving a controlled bystander effect for enhanced efficacy and improved safety.
-
Overcoming Drug Resistance: Some novel auristatins are designed to be effective against multidrug-resistant (MDR) cancer cells, which often overexpress efflux pumps that can expel cytotoxic agents.[4] Modifications to the auristatin scaffold can reduce its susceptibility to these pumps, thereby maintaining cytotoxic activity in resistant tumors.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate evaluation and comparison of novel auristatin derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the auristatin derivative.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Auristatin derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the auristatin derivative in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of an auristatin derivative on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., G-PEM buffer containing GTP)
-
Auristatin derivative
-
Microplate reader with temperature control
Procedure:
-
Reaction Setup: In a pre-warmed 96-well plate, add tubulin polymerization buffer and the auristatin derivative at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every minute for a set period (e.g., 60 minutes) at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time for each concentration of the auristatin derivative. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the control.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an auristatin-based ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line for tumor implantation
-
Auristatin-based ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined average size, randomize the mice into treatment and control groups.
-
ADC Administration: Administer the auristatin-based ADC and vehicle control to the respective groups via a specified route (e.g., intravenous injection) and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Investigation of Hydrophilic Auristatin Derivatives for Use in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility [mdpi.com]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis and Biological Activity of Monomethyl Auristatin E (MMAE) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monomethyl Auristatin E (MMAE) conformational isomers, detailing their distinct biological activities supported by experimental data. It includes comprehensive experimental protocols for key analytical and biological assays and visualizes complex pathways and workflows to facilitate understanding.
Introduction to MMAE and Conformational Isomerism
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from dolastatins, natural products isolated from the sea hare Dolabella auricularia.[1][2] Due to its extreme cytotoxicity, MMAE is not used as a standalone drug but serves as a powerful cytotoxic payload in antibody-drug conjugates (ADCs).[2] ADCs leverage the specificity of monoclonal antibodies to deliver payloads like MMAE directly to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[]
A critical, often overlooked, aspect of MMAE's function is its conformational isomerism. In solution, MMAE exists as a mixture of two primary conformers, commonly referred to as cis and trans isomers.[4][5] This isomerism arises from the partially hindered rotation around the amide bond between the dolaproine and dolaisoleuine residues.[5] Crucially, only one of these conformers is biologically active, making the conformational equilibrium a key determinant of the drug's overall potency.[4]
Conformational Isomers and Biological Potency
NMR spectroscopy and quantum chemical modeling have demonstrated that while MMAE exists in a roughly equal mixture of cis and trans isomers in solution, only the trans-isomer is biologically active.[4][5] The conversion between the cis and trans forms is slow, which can impact the effective concentration of the active drug at the target site.[4] This fundamental difference in activity underscores the importance of conformational analysis in the development and optimization of MMAE-based therapeutics.
.
Caption: Conformational equilibrium of MMAE isomers.
Table 1: Comparison of MMAE Conformational Isomers
| Feature | cis-MMAE | trans-MMAE | Reference |
|---|---|---|---|
| Biological Activity | Inactive | Active | [4] |
| Interaction with Tubulin | No significant binding | Binds and inhibits polymerization | [1][4] |
| Relative Population | Approximately 50% in solution | Approximately 50% in solution |[4] |
Quantitative Biological Activity
MMAE demonstrates potent cytotoxic activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.[6][7] Its potency is reported to be 100 to 1000 times greater than that of doxorubicin.[2] The C-terminus of the peptide structure is critical for its activity; MMAF, a derivative with a charged phenylalanine at the C-terminus, is slightly less potent than MMAE due to hindered cell diffusion.[6]
Table 2: Representative In Vitro Cytotoxicity of Free MMAE
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| A375Pβ6 | Melanoma | 4.19 ± 3.76 | [7] |
| Capan-1 | Pancreatic | 5.37 ± 5.23 | [7] |
| BT-474 | Breast (HER2+) | ~0.14 - 0.5 | [7] |
| MCF-7 | Breast (HER2-) | ~0.14 - 0.5 |[7] |
Note: The data represents the activity of the equilibrium mixture of MMAE isomers.
Mechanism of Action: Tubulin Inhibition
The biological activity of the trans-MMAE isomer is exerted through its function as a potent antimitotic agent.[1] When released inside a target cancer cell, MMAE binds to tubulin, the fundamental protein subunit of microtubules.[8] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.[1][8] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[8][9]
.
Caption: ADC-mediated delivery and mechanism of MMAE.
Experimental Protocols
Detailed and reproducible protocols are essential for the conformational and biological analysis of MMAE.
Nuclear Magnetic Resonance (NMR) is a definitive method for characterizing the conformational isomers of MMAE in solution.[5][10]
-
Objective : To identify and quantify the cis and trans isomers of MMAE.
-
Instrumentation : NMR Spectrometer (400 MHz or higher).
-
Sample Preparation :
-
Dissolve 5-10 mg of MMAE in a suitable deuterated solvent (e.g., DMSO-d6).[10]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Experiments :
-
1D ¹H NMR : Acquire a standard proton NMR spectrum to observe the overall complexity. The presence of two conformers will result in a doubling of many signals.[5]
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment is crucial for distinguishing between cis and trans isomers. Specific through-space correlations (ROEs) are unique to each isomer. For the active trans-conformer, a key ROE is observed between H-7'a of the dolaproine residue and H-2' of the dolaisoleuine residue.[5]
-
-
Data Analysis :
-
Assign the proton signals for both isomers using a combination of 2D experiments like COSY and ROESY.[5]
-
Integrate the distinct, well-resolved signals corresponding to each isomer to determine their relative populations in solution.
-
This protocol outlines a standard method to determine the IC50 value of MMAE against a cancer cell line.
-
Objective : To measure the concentration of MMAE that inhibits cell viability by 50% (IC50).
-
Materials :
-
Target cancer cell line (e.g., BT-474).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MMAE stock solution (e.g., in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of MMAE in complete medium. Remove the old medium from the plate and add 100 µL of the diluted MMAE solutions to the respective wells. Include wells with vehicle control (e.g., medium with 0.1% DMSO).
-
Incubation : Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Assay : Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the MMAE concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
.
Caption: High-level experimental workflow for ADC development.
Conclusion
The biological activity of MMAE is intrinsically linked to its conformational state. Only the trans-isomer is capable of inhibiting tubulin polymerization, the key mechanism for its potent cytotoxic effect. The slow equilibrium between the active trans- and inactive cis-isomers in solution is a critical parameter for drug efficacy. For researchers in drug development, a thorough understanding and characterization of this conformational behavior using techniques like NMR are paramount. Furthermore, standardized biological assays are essential to quantify the potent anti-cancer activity of MMAE and its derivatives, ensuring the reliable and effective design of next-generation antibody-drug conjugates.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 4. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Monomethyl Auristatin E (MMAE) Intermediate-1: A Procedural Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Monomethyl auristatin E (MMAE) intermediate-1. Given the high potency and cytotoxic nature of MMAE, its intermediates must be handled with extreme caution throughout the disposal process.[1][2] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Assessment and Regulatory Context
Monomethyl auristatin E (MMAE) is a potent antineoplastic agent used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[3][4] While specific toxicological data for MMAE intermediate-1 is limited, it should be handled as a highly potent and hazardous material, assuming a hazard profile similar to the final MMAE product as a conservative measure.[1]
MMAE is classified as acutely toxic, a germ cell mutagen, and a reproductive toxin.[5][6] Therefore, all waste generated from procedures involving MMAE intermediate-1 is considered hazardous chemical waste and must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
Key Hazard Information for MMAE (as a surrogate):
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed[1][5][6] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled[1][5][6] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects[5][6] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child[5] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure[5][6] |
Personnel Protective Equipment (PPE)
Appropriate PPE is the last line of defense against exposure and must be worn at all times when handling MMAE intermediate-1 waste.
-
Hand Protection: Double gloving with compatible, chemical-resistant nitrile gloves is mandatory.[1][9]
-
Body Protection: A dedicated, disposable lab coat should be worn over personal clothing.[9]
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1]
-
Respiratory Protection: All handling of waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[9]
Waste Segregation and Collection
Proper segregation of hazardous waste at the point of generation is crucial to prevent accidental reactions and ensure compliant disposal.[7]
Experimental Protocol for Waste Segregation:
-
Designate Waste Containers: Use clearly labeled, leak-proof containers that are chemically compatible with MMAE intermediate-1 and any solvents used.[7][10]
-
Solid Waste:
-
Includes contaminated PPE (gloves, lab coats), pipette tips, absorbent pads, and any other solid materials that have come into contact with MMAE intermediate-1.
-
Place all solid waste into a designated, sealable hazardous waste bag or container.[11] These are often red or specifically labeled as "cytotoxic waste".[12][13]
-
-
Liquid Waste:
-
Includes unused solutions, reaction mixtures, and solvent rinses.
-
Collect all liquid waste in a dedicated, sealed, and shatter-proof container. Do not mix with other, incompatible waste streams.[10]
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharp objects must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[12]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "Monomethyl auristatin E intermediate-1."
Decontamination and Spill Management
Protocol for Decontamination:
-
Surface Decontamination: All surfaces and equipment potentially contaminated with MMAE intermediate-1 should be decontaminated. A common procedure involves wiping surfaces with a detergent solution, followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol), if compatible with the surface material.[6]
-
Disposal of Decontamination Materials: All materials used for decontamination (wipes, absorbent pads) must be disposed of as solid hazardous waste.[9]
Protocol for Spill Management:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: Use a spill kit with appropriate absorbent materials (e.g., vermiculite (B1170534) or sand) to contain the spill.[9]
-
Collection: Carefully collect the absorbed material and any contaminated debris, and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area as described above.
Storage and Disposal Workflow
Hazardous waste must be stored in a designated, secure area away from general laboratory traffic.[7] The storage time is regulated and should be kept to a minimum.[7][14] Disposal must be handled by trained professionals or a certified hazardous waste contractor.
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of MMAE intermediate-1 waste.
This comprehensive approach to the disposal of this compound is designed to minimize risk and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. danielshealth.com [danielshealth.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. benchchem.com [benchchem.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. danielshealth.ca [danielshealth.ca]
- 13. kingstonhsc.ca [kingstonhsc.ca]
- 14. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Monomethyl Auristatin E (MMAE) Intermediate-1
Disclaimer: Specific safety and toxicological data for Monomethyl auristatin E (MMAE) intermediate-1 are not extensively available in the public domain. Therefore, this guidance is based on the conservative approach of handling this intermediate with the same high level of precaution as the final, extremely potent cytotoxic compound, Monomethyl auristatin E (MMAE).[1] It is imperative that a comprehensive, substance-specific risk assessment is conducted by qualified personnel before any work begins.[1] This document is intended for researchers, scientists, and drug development professionals.
Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2] Due to its extreme toxicity, intermediates in its synthesis must be handled with the utmost caution, as they may also possess significant cytotoxic properties.[3]
Hazard Information
MMAE is classified as extremely hazardous.[1] Key hazards associated with MMAE, which should be considered for its intermediates, include:
-
Causes severe skin and eye irritation.[1]
-
May cause damage to organs through prolonged or repeated exposure.[4]
Operational Plan: Step-by-Step Guidance for Handling MMAE Intermediate-1
A stringent protocol is mandatory when handling MMAE intermediate-1. The following steps outline the procedure from receipt of the compound to its use in experimental work.
1. Receiving and Unpacking:
-
Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.[3]
-
Donning PPE: Before opening the package, wear a lab coat, safety glasses, and one pair of nitrile gloves at a minimum.[3]
-
Containment: Open the shipping container in a designated area, preferably within a certified chemical fume hood or on a disposable plastic-backed absorbent pad to contain any potential contamination.[3][6]
-
Inner Container Inspection: Carefully remove the primary container and inspect it for any breaches.[3]
2. Preparation and Handling (in a designated potent compound handling area):
-
Engineering Controls: All manipulations of MMAE intermediate-1 must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA-filtered exhaust.[1][3] Local exhaust ventilation (LEV) should be used to direct airflow away from the operator.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.[3]
-
Respiratory Protection: A powered air-purifying respirator (PAPR) is often required, especially for procedures with a risk of aerosol generation.[1] For lower-risk activities within a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be sufficient, based on risk assessment.[3]
-
Hand Protection: Wear two pairs of chemotherapy-tested, chemical-resistant nitrile gloves.[3] The outer glove should be worn over the cuff of the gown.
-
Eye Protection: Chemical safety goggles with side shields or a full-face shield are mandatory.[1][3]
-
Protective Clothing: Wear a disposable, solid-front, back-closure gown made of a low-lint, impervious material.[3]
-
-
Weighing: If weighing the solid compound, do so within a containment enclosure (e.g., ventilated balance enclosure) to minimize particle dispersal.
-
Solution Preparation: When preparing solutions, add solvent to the solid compound slowly to avoid splashing.
3. Spill Management:
-
Spill Kit: A dedicated cytotoxic spill kit must be readily available.
-
Small Spills (<5 mL or 5 g):
-
Large Spills (>5 mL or 5 g):
Personal Protective Equipment (PPE) Summary
The required PPE varies based on the specific laboratory operation.
| Operation | Required Personal Protective Equipment |
| Receiving/Unpacking | Lab coat, safety glasses, single pair of nitrile gloves.[3] |
| Handling Solid Compound (e.g., weighing) | Disposable, solid-front, back-closure impervious gown; two pairs of chemotherapy-tested nitrile gloves; NIOSH-approved respirator (e.g., N95 or higher) or PAPR; full-face shield or safety goggles with side shields.[3] |
| Handling Solutions | Class II BSC or fume hood; disposable, solid-front, back-closure gown; two pairs of chemotherapy-tested nitrile gloves; safety goggles with side shields.[3] |
| General Laboratory Work (in designated area) | Lab coat, one pair of nitrile gloves, safety glasses.[3] |
Disposal Plan
All waste generated from handling MMAE intermediate-1 is considered cytotoxic waste and must be disposed of in accordance with institutional and local regulations.[3]
-
Segregation: Do not mix cytotoxic waste with other chemical, biological, or general waste streams.[3]
-
Containers:
-
Sharps: Needles, syringes, and contaminated broken glass must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[3]
-
Solid Waste: Contaminated PPE (gowns, gloves, etc.), absorbent pads, and other disposable materials must be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[3]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
-
Decontamination: All non-disposable equipment that comes into contact with the compound must be decontaminated. This can be achieved by scrubbing with an appropriate solvent like alcohol, followed by a thorough rinse.[5]
-
Waste Pickup: Arrange for the collection and disposal of cytotoxic waste by a certified hazardous waste management company.
Workflow for Safe Handling of MMAE Intermediate-1
Caption: Workflow for handling MMAE intermediate-1, from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
